(±)14(15)-EET-d11
Description
Properties
Molecular Formula |
C20H21D11O3 |
|---|---|
Molecular Weight |
331.5 |
InChI |
InChI=1S/C20H32O3/c1-2-3-12-15-18-19(23-18)16-13-10-8-6-4-5-7-9-11-14-17-20(21)22/h4,6-7,9-10,13,18-19H,2-3,5,8,11-12,14-17H2,1H3,(H,21,22)/b6-4-,9-7-,13-10-/t18-,19+/m1/s1/i1D3,2D2,3D2,12D2,15D2 |
InChI Key |
JBSCUHKPLGKXKH-LAOIBNNJSA-N |
SMILES |
[2H]C(C([2H])([2H])[2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[C@@H]1[C@@H](O1)C/C=CC/C=CC/C=CCCCC(O)=O |
Synonyms |
(±)14(15)-EpETrE-d11 |
Origin of Product |
United States |
Biosynthesis of Epoxyeicosatrienoic Acids, with Emphasis on 14 15 Eet
Precursor: Arachidonic Acid (AA) Liberation from Membrane Phospholipids (B1166683)
Arachidonic acid (AA) is a polyunsaturated fatty acid that is commonly found esterified in the sn-2 position of cellular phospholipids within cell membranes. caymanchem.com The liberation of AA from these membrane stores is a critical first step for the synthesis of EETs. This release is primarily catalyzed by the enzyme phospholipase A2 (cPLA2). nih.govnih.gov The activation of cPLA2 can be triggered by various cellular stimuli, leading to the hydrolysis of the ester bond and the release of free arachidonic acid into the cytoplasm. nih.gov This free AA then becomes available as a substrate for various enzymatic pathways, including the cytochrome P450 epoxygenase pathway responsible for EET production. caymanchem.comresearchgate.net
Enzymology of EET Synthesis: Cytochrome P450 Epoxygenases
Cytochrome P450 (CYP) epoxygenases are a group of heme-containing enzymes that metabolize arachidonic acid to its epoxide derivatives, the EETs. wikipedia.org These enzymes are part of the larger CYP superfamily, which is known for its role in metabolizing a wide array of endogenous and exogenous compounds. wikipedia.org The epoxygenase reaction involves the insertion of an oxygen atom across one of the four double bonds of arachidonic acid, resulting in the formation of four different regioisomers of EETs: 5,6-EET, 8,9-EET, 11,12-EET, and 14,15-EET. nih.gov
Several specific cytochrome P450 isoforms have been identified as being responsible for the epoxidation of arachidonic acid to form 14(15)-EET. The primary human CYP enzymes involved in this process belong to the CYP2C and CYP2J subfamilies. plos.orgfrontiersin.org
CYP2C Family: Members of this family, including CYP2C8, CYP2C9, CYP2C18, and CYP2C19, are significant contributors to EET synthesis. frontiersin.org Specifically, CYP2C8 and CYP2C9 are known to predominantly produce 14,15-EET and 11,12-EET. nih.govjpp.krakow.pl
CYP2J Family: CYP2J2 is another key epoxygenase that catalyzes the formation of all four EET regioisomers, with a notable production of 14,15-EET. frontiersin.orgfrontiersin.org
Other CYP Isoforms: While CYP2C and CYP2J are the main epoxygenases, other isoforms such as CYP1A1, CYP1B1, and CYP3A4 have also been shown to contribute to the formation of EETs, including 14,15-EET, although often to a lesser extent. wikipedia.orgmedchemexpress.com For instance, CYP3A4 can mediate the biosynthesis of (±)-14,15-EET. medchemexpress.com
The following table summarizes the key CYP isoforms involved in 14(15)-EET formation.
| CYP Isoform | Primary EETs Produced | Reference |
| CYP2C8 | 14,15-EET, 11,12-EET | nih.govjpp.krakow.pl |
| CYP2C9 | 14,15-EET, 11,12-EET | nih.govfrontiersin.org |
| CYP2J2 | All four regioisomers, including 14,15-EET | frontiersin.orgfrontiersin.org |
| CYP3A4 | (±)-14,15-EET | medchemexpress.com |
The expression of CYP epoxygenases is widespread throughout the body, with significant levels found in various tissues, contributing to the localized production and action of EETs.
Liver: The liver has a high abundance of CYP enzymes, including those from the CYP2C subfamily, making it a major site of EET synthesis. plos.orgfrontiersin.org
Heart: CYP2J2 is highly expressed in the heart, particularly in cardiomyocytes, where it plays a role in cardiovascular function. frontiersin.org
Kidney: The kidneys express several CYP epoxygenases, including members of the CYP2C and CYP2J families, which are involved in regulating renal blood flow and ion transport. frontiersin.orgnih.gov
Brain: CYP2J2 and other epoxygenases are present in the brain, suggesting a role for EETs in neuronal function. frontiersin.org
Vascular Endothelium: Endothelial cells are a primary source of EETs in the vascular system, with CYP2C9 and CYP2J2 being the main isoforms expressed. physiology.org This localized production is crucial for the regulation of vascular tone.
Specific CYP Isoforms Involved in 14(15)-EET Formation (e.g., CYP2C, CYP2J, CYP1A1, CYP1B1, CYP3A4)
Regioisomeric and Enantiomeric Production of EETs
The epoxidation of arachidonic acid by CYP enzymes can occur at any of its four double bonds, leading to four regioisomers: 5,6-EET, 8,9-EET, 11,12-EET, and 14,15-EET. nih.gov Most CYP epoxygenases produce 14,15-EET and 11,12-EET as the major products. wikipedia.org
Furthermore, the epoxidation process is stereoselective, resulting in the formation of two enantiomers for each regioisomer. For 14(15)-EET, these are 14(S),15(R)-EET and 14(R),15(S)-EET. wikipedia.org The specific enantiomeric ratio produced can vary depending on the CYP isoform catalyzing the reaction. physiology.org For example, CYP2C8 produces a high percentage of 14(R),15(S)-EET, while CYP2C9 produces a more balanced ratio. nih.gov CYP2J2 also produces a majority of the 14(R),15(S)-EET enantiomer. physiology.org This stereospecificity is significant as the different enantiomers can exhibit distinct biological activities. physiology.org
The table below illustrates the stereoselective production of 14,15-EET by different CYP isoforms.
| CYP Isoform | Predominant 14,15-EET Enantiomer | Reference |
| CYP2C8 | 86% 14(R),15(S)-EET | nih.gov |
| CYP2C9 | 63% 14(R),15(S)-EET | nih.gov |
| CYP2J2 | 63% 14(R),15(S)-EET | nih.gov |
Regulation of CYP Epoxygenase Activity and Expression
The activity and expression of CYP epoxygenases are subject to regulation by various factors, which in turn influences the rate of EET biosynthesis.
Inducers and Inhibitors: The expression and activity of CYP enzymes can be modulated by various chemical compounds. For instance, some drugs can induce the expression of certain CYP isoforms, leading to increased EET production. Conversely, inhibitors can block the catalytic activity of these enzymes. nih.gov Ketoconazole, for example, can inhibit CYP2C-mediated 14,15-EET production. nih.gov
Inflammatory Mediators: Inflammatory conditions can alter CYP epoxygenase expression. For example, studies have shown that inflammation can lead to a suppression of hepatic CYP epoxygenase expression and EET biosynthesis. plos.org
Genetic Factors: Genetic variations, or polymorphisms, in the genes encoding for CYP epoxygenases and the associated cytochrome P450 reductase (POR) can lead to inter-individual differences in enzyme activity and, consequently, EET levels. wikipedia.org
Physiological Stimuli: Factors such as shear stress in blood vessels can stimulate EET production by endothelial cells. physiology.org Hormonal changes and disease states like non-alcoholic fatty liver disease can also impact the expression and activity of these enzymes. plos.orgnih.gov For instance, in pediatric non-alcoholic fatty liver disease, hepatic epoxyeicosanoids were found to increase with higher grades of steatosis. nih.gov
Metabolism of Epoxyeicosatrienoic Acids
Soluble Epoxide Hydrolase (sEH/EPHX2) Mediated Hydrolysis
The dominant metabolic pathway for deactivating EETs is hydrolysis catalyzed by the enzyme soluble epoxide hydrolase (sEH), also known as EPHX2. wikipedia.orgtandfonline.com This enzyme is widely distributed in various tissues, residing in the cytoplasm and mitochondria. tandfonline.com The hydrolysis of EETs by sEH is generally considered a quenching process, as the resulting diol products are often less biologically active than their parent epoxides. mdpi.comtandfonline.com
Soluble epoxide hydrolase catalyzes the addition of a water molecule across the epoxide ring of an EET, converting it into its corresponding vicinal diol, known as a dihydroxyeicosatrienoic acid (DHET). wikipedia.orgontosight.ai This enzymatic reaction is the main catabolic route for EETs. tandfonline.comresearchgate.net For instance, 14,15-EET is hydrolyzed by sEH to form 14,15-dihydroxyeicosatrienoic acid (14,15-DHET). wikipedia.org This conversion is a key step in regulating the bioavailability and signaling activity of EETs. physiology.orgnih.gov
While initially regarded as inactive degradation products, subsequent research has revealed that DHETs, including 14,15-DHET, possess their own biological activities. physiology.orgnih.gov Although generally less potent than their parent EETs in mediating vasodilation, some DHETs can dilate human coronary arteries with an efficacy approaching that of EETs. wikipedia.org
Notably, 14,15-DHET has been identified as a potent activator of the peroxisome proliferator-activated receptor-alpha (PPARα), a nuclear receptor that plays a critical role in lipid metabolism. physiology.orgnih.gov Studies have shown that 14,15-DHET can induce PPARα-mediated gene expression, suggesting it may function as an endogenous ligand for this receptor. physiology.orghmdb.ca In some cell systems, the activation of PPARα by 14,15-DHET was found to be comparable to that of synthetic PPARα agonists. physiology.orgnih.gov This activity is specific, as the parent compound, 14,15-EET, only activated PPARα after it was converted to 14,15-DHET by sEH. physiology.orgnih.gov
| Compound | Biological Activity | Key Findings | Citations |
|---|---|---|---|
| 14,15-DHET | PPARα Activation | Produces a 12-fold increase in PPARα-mediated activity in COS-7 cells, similar to the agonist Wy-14643. Binds to the PPARα ligand-binding domain with a Kd of 1.4 μM. | physiology.orgnih.gov |
| 14,15-DHET | Vasodilation | Generally less active than 14,15-EET, but some DHETs retain significant vasodilatory properties in human coronary arteries. | wikipedia.orgspringermedizin.de |
| 14,15-DHET | Biomarker | Plasma levels have been associated with conditions like coronary heart disease and preeclampsia, suggesting its role as a marker of sEH activity and underlying pathophysiology. | springermedizin.denih.gov |
The hydrolysis of EETs by sEH is both regio- and stereoselective. ahajournals.org The enzyme shows a clear preference for certain EET regioisomers, with 14,15-EET being the preferred substrate for sEH compared to 11,12-EET, 8,9-EET, and 5,6-EET, the last of which is a particularly poor substrate. ahajournals.orgnih.gov
The enzymatic reaction involves a nucleophilic attack on one of the epoxide carbons by an aspartate residue (Asp-333) in the enzyme's active site, forming a covalent α-hydroxyacyl-enzyme intermediate. acs.orgnih.gov This is followed by the hydrolysis of this intermediate by an activated water molecule. nih.gov This mechanism dictates the stereochemistry of the resulting diol. For example, the hydrolysis of the racemic mixture of 14R,15S-EET and 14S,15R-EET by sEH results in the formation of a mixture of the corresponding threo-diols, 14(S),15(R)-DHET and 14(R),15(S)-DHET. wikipedia.org The specific orientation of the substrate within the enzyme's active site, stabilized by key amino acid residues, determines which epoxide carbon is attacked and thus the stereochemical outcome. acs.orgrsc.org
Biological Activity Profile of DHETs (e.g., 14(15)-DHET)
Alternative Metabolic Pathways of EETs
When the primary sEH pathway is inhibited or saturated, alternative metabolic routes for EETs become more prominent. wikipedia.orgresearchgate.net These pathways include chain shortening via beta-oxidation and esterification into cellular lipid pools. wikipedia.orgnih.govnih.gov
EETs can be metabolized by the same beta-oxidation pathway used for other fatty acids. wikipedia.orgphysiology.org This process typically occurs after the EET is first converted to its DHET by sEH. ahajournals.orgnih.gov However, when sEH activity is low, direct beta-oxidation of the EET can occur. physiology.org This pathway involves the sequential removal of two-carbon units from the carboxylic acid end of the molecule. For example, two cycles of beta-oxidation on 14,15-EET would lead to the formation of a chain-shortened 16-carbon epoxide, 10,11-epoxy-hexadecadienoic acid. physiology.orgahajournals.org Studies on 11,12-EET have shown that it is converted to 11,12-DHET, which then undergoes two rounds of β-oxidation to form 7,8-dihydroxy-hexadecadienoic acid (7,8-DHHD). ahajournals.orgnih.gov It is plausible that 14,15-EET undergoes a similar metabolic fate. ahajournals.org Some of these chain-shortened metabolites may retain biological activity. physiology.org
Beta-oxidation and Chain-Shortening (e.g., 14(15)-EET to 10,11-epoxy-hexadecadienoic acid)
Factors Influencing EET Metabolic Fate (e.g., sEH activity, enzyme expression)
The metabolic fate of epoxyeicosatrienoic acids (EETs) is a critical determinant of their biological activity. The primary route for the inactivation of EETs is their conversion to the corresponding dihydroxyeicosatrienoic acids (DHETs). ahajournals.orgnih.govwikipedia.org This process, along with other metabolic pathways, is influenced by a number of physiological and pathological factors that modulate the expression and activity of key enzymes.
The principal enzyme responsible for the hydration of EETs to the less biologically active DHETs is soluble epoxide hydrolase (sEH). nih.govahajournals.orgfrontiersin.org The activity of sEH is a major factor governing the bioavailability and, consequently, the physiological effects of EETs. frontiersin.orgresearchgate.net Inhibition or genetic deletion of sEH leads to increased levels of EETs, which has been associated with protective effects in various cardiovascular models. frontiersin.orgfrontiersin.org For instance, mice lacking the sEH gene exhibit higher circulating EET levels and lower blood pressure. frontiersin.org
Several factors have been identified that influence sEH activity and expression:
Genetic Polymorphisms: Variations in the EPHX2 gene, which encodes for sEH, can alter enzyme activity. nih.gov Certain single nucleotide polymorphisms have been linked to a decrease in sEH activity, potentially impacting cardiovascular health. nih.govnih.gov
Pathophysiological Conditions: Conditions such as hypertension can be associated with increased expression and activity of sEH, leading to decreased EET levels. frontiersin.org Conversely, sEH gene deletion has been shown to be protective against ischemic stroke by reducing the hydration of circulating EETs. ahajournals.org
Age: Hepatic sEH activity has been observed to increase with age, which could have implications for age-related diseases. bohrium.com
The expression of enzymes involved in both the synthesis and degradation of EETs is another crucial factor determining their metabolic fate.
Cytochrome P450 (CYP) Epoxygenases: The synthesis of EETs from arachidonic acid is catalyzed by CYP epoxygenases, including isoforms like CYP2J2, CYP2C8, and CYP2C9. nih.govnih.gov The expression levels of these enzymes dictate the initial production of EETs. Genetic variants in the genes encoding these enzymes can lead to reduced plasma levels of EETs. frontiersin.org For example, the CYP2J2*7 single nucleotide polymorphism has been shown to decrease plasma EET levels. frontiersin.org
Inflammatory Mediators: Pro-inflammatory cytokines such as tumor necrosis factor-α (TNF-α) can influence EET metabolism. Studies have shown that while some EETs might have pro-inflammatory actions, others, particularly 11,12-EET, can attenuate vascular inflammation. mdpi.com The presence of an sEH inhibitor can significantly enhance the anti-inflammatory effects of EETs by preventing their rapid degradation. mdpi.com
Alternative Metabolic Pathways: Besides hydration by sEH, EETs can be metabolized through other pathways, including beta-oxidation. ahajournals.orgwikipedia.org The conversion of 11,12-EET to 11,12-DHET and its subsequent metabolism via beta-oxidation represents an alternative route for EET processing in vascular smooth muscle cells. ahajournals.org
The table below summarizes key research findings on the factors that influence the metabolic fate of EETs.
| Factor | Enzyme(s) Affected | Observed Effect on EET Metabolism | Research Model/Context |
| sEH Activity | Soluble Epoxide Hydrolase (sEH) | Increased sEH activity leads to rapid conversion of EETs to DHETs, reducing EET bioavailability. nih.govahajournals.orgfrontiersin.org | Animal models of hypertension and stroke. ahajournals.orgfrontiersin.org |
| Genetic Variants | EPHX2, CYP2J2, CYP2C8, CYP2C9 | Polymorphisms can alter enzyme activity, leading to changes in EET and DHET levels. frontiersin.orgnih.gov | Human studies on coronary artery disease and subarachnoid hemorrhage. frontiersin.orgnih.gov |
| Inflammation | sEH, CYP Epoxygenases | Pro-inflammatory cytokines can downregulate epoxide hydrolase in certain cells. ahajournals.org Inhibition of sEH enhances the anti-inflammatory actions of EETs. mdpi.com | Cultured hepatocytes and endothelial cells. ahajournals.orgmdpi.com |
| Disease States | sEH, CYP Epoxygenases | Obesity is associated with lower plasma EET levels and sEH activity biomarkers. frontiersin.org Angiotensin II can downregulate epoxygenases and increase sEH expression. frontiersin.org | Patients with coronary artery disease and animal models of hypertension. frontiersin.org |
| Cellular Processes | N/A (incorporation into lipids) | Incorporation into phospholipids (B1166683) protects EETs from rapid hydration by sEH, creating a stored pool. ahajournals.orgnih.gov | Porcine aortic and human umbilical vein endothelial cells. ahajournals.orgnih.gov |
The deuterated internal standard, (±)14(15)-EET-d11, is a crucial tool in many of these research findings, enabling the accurate quantification of the endogenous levels of 14(15)-EET via mass spectrometry, thereby helping to elucidate the changes in its metabolism under various conditions. caymanchem.comcaymanchem.com
Cellular and Molecular Mechanisms of 14 15 Eet Action in Preclinical Models
Modulation of Ion Channels
14(15)-EET has been demonstrated to directly and indirectly modulate the activity of several types of ion channels, which are critical for maintaining cellular homeostasis and excitability.
One of the most well-characterized actions of 14(15)-EET is the activation of large-conductance calcium-activated potassium channels (BKCa). This activation is a key mechanism underlying its vasodilatory effects. Studies have shown that 14(15)-EET can activate BKCa channels in vascular smooth muscle cells, leading to hyperpolarization of the cell membrane. This hyperpolarization closes voltage-dependent calcium channels, reducing intracellular calcium concentration and causing smooth muscle relaxation. The activation of BKCa channels by 14(15)-EET can occur through both direct and indirect mechanisms. Some evidence suggests a direct interaction with the channel protein, while other studies indicate the involvement of G-protein coupled receptors and subsequent signaling cascades.
14(15)-EET also interacts with members of the Transient Receptor Potential (TRP) channel family, particularly TRPV4. It has been identified as a potent activator of TRPV4 channels, which are involved in sensory transduction and the regulation of vascular tone. The activation of TRPV4 by 14(15)-EET in endothelial cells leads to calcium influx, which in turn stimulates the production of nitric oxide and endothelium-derived hyperpolarizing factors, contributing to vasodilation. Furthermore, 14(15)-EET has been shown to modulate the activity of other TRP channels, including TRPC6, which it inhibits.
In renal epithelial cells, 14(15)-EET has been found to inhibit the activity of the epithelial sodium channel (ENaC). This inhibition reduces sodium reabsorption in the collecting duct of the kidney, which can contribute to a diuretic and natriuretic effect, thereby lowering blood pressure. The mechanism of ENaC inhibition by 14(15)-EET is thought to involve the activation of a G-protein coupled receptor, GPR110 (also known as ADGRF1), leading to a decrease in the open probability of the channel.
Interactive Table: Modulation of Ion Channels by 14(15)-EET
| Ion Channel | Effect of 14(15)-EET | Primary Location of Action | Consequence of Modulation |
| Ca2+-Activated K+ Channels (BKCa) | Activation | Vascular Smooth Muscle Cells | Vasodilation |
| Transient Receptor Potential Vanilloid 4 (TRPV4) | Activation | Endothelial Cells | Vasodilation |
| Transient Receptor Potential Canonical 6 (TRPC6) | Inhibition | Podocytes | --- |
| Epithelial Sodium Channel (ENaC) | Inhibition | Renal Epithelial Cells | Natriuresis and Diuresis |
Interaction with Transient Receptor Potential (TRP) Channels
Interaction with Nuclear Receptors and Transcription Factors
Beyond its effects on ion channels, 14(15)-EET can also influence gene expression by interacting with nuclear receptors and transcription factors.
14(15)-EET has been identified as a potential endogenous ligand for the peroxisome proliferator-activated receptor gamma (PPARγ). PPARγ is a nuclear receptor that plays a critical role in the regulation of lipid and glucose metabolism, as well as inflammation. By binding to and activating PPARγ, 14(15)-EET can modulate the expression of target genes involved in these processes. This interaction is thought to contribute to the anti-inflammatory and insulin-sensitizing effects of 14(15)-EET.
The NF-κB pathway is a central regulator of the inflammatory response. 14(15)-EET has been shown to exert anti-inflammatory effects by inhibiting the activation of NF-κB. It can prevent the degradation of the inhibitory subunit IκBα, which retains NF-κB in the cytoplasm and prevents its translocation to the nucleus where it would otherwise activate the transcription of pro-inflammatory genes. This inhibition of the NF-κB pathway is a key mechanism underlying the anti-inflammatory properties of 14(15)-EET observed in various preclinical models.
Interactive Table: Interaction of 14(15)-EET with Nuclear Receptors and Transcription Factors
| Nuclear Receptor/Transcription Factor | Effect of 14(15)-EET | Cellular Consequence |
| Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) | Ligand Activity (Activation) | Modulation of genes involved in metabolism and inflammation |
| Nuclear Factor Kappa-light-chain-enhancer of activated B cells (NF-κB) | Inhibition of Activation | Decreased expression of pro-inflammatory genes |
Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Ligand Activity
Activation and Modulation of Signaling Cascades by (±)14(15)-EET
(±)14(15)-Epoxyeicosatrienoic acid (14(15)-EET), a cytochrome P450-derived metabolite of arachidonic acid, exerts a wide range of biological effects by activating and modulating various intracellular signaling cascades. medchemexpress.com Its deuterated form, (±)14(15)-EET-d11, serves as an internal standard for its quantification by mass spectrometry. caymanchem.com The parent compound, 14(15)-EET, influences cellular processes such as proliferation, apoptosis, inflammation, and migration by interacting with key signaling pathways. frontiersin.orgnih.gov These interactions are often cell-type and context-specific, leading to diverse physiological outcomes in preclinical models.
Phosphoinositide 3-Kinase/Akt (PI3K/AKT) Pathway
The PI3K/Akt pathway is a critical pro-survival signaling system that 14(15)-EET has been shown to activate in various preclinical models. nih.govphysiology.org This activation is a key mechanism behind the compound's protective effects, particularly against apoptosis and cellular injury. frontiersin.org In cardiomyocytes subjected to hypoxia/reoxygenation, treatment with 14(15)-EET increased the activity of PI3K, leading to the phosphorylation and activation of its downstream effector, Akt. nih.govphysiology.org This activation of Akt subsequently modulated multiple anti-apoptotic targets, including the phosphorylation of Bcl-2-associated death promoter (BAD) and the inhibition of caspases 9 and 3. nih.gov
In endothelial cells, 14(15)-EET-induced proliferation and tube formation, key processes in angiogenesis, are mediated through the PI3K/Akt pathway. frontiersin.orgahajournals.org Studies have demonstrated that the proliferative effects of 14(15)-EET in murine endothelial cells are sensitive to PI3K inhibitors. ahajournals.org Similarly, in human carcinoma cells, 14,15-EET was found to induce the expression of PI3K/Akt proteins, contributing to its effects on cell proliferation. nih.gov The activation of this pathway is also implicated in the amelioration of acute kidney injury, where a 14,15-EET analog was shown to reduce tubular apoptosis by increasing PI3K and mTORC2-related phosphorylation of Akt. mdpi.com
| Model System | Observed Effect of 14(15)-EET | Key Findings | Reference |
|---|---|---|---|
| Cultured Neonatal Rat Cardiomyocytes and HL-1 Mouse Atrial Myocytes | Protection against hypoxia/reoxygenation-induced apoptosis. | Increased PI3K activity and phosphorylation of Akt. Modulated downstream targets including BAD and caspases. | nih.govphysiology.org |
| Murine Endothelial Cells | Increased cell proliferation. | Proliferative effects were sensitive to a PI3K inhibitor. | ahajournals.org |
| Bovine Aortic Endothelial Cells | Increased cell proliferation and tube-like structure formation. | Activation of the Akt pathway was observed. | frontiersin.org |
| Murine Model of Ischemia/Reperfusion-Induced Acute Kidney Injury | Alleviation of acute kidney injury. | A 14,15-EET analog reduced tubular apoptosis via increased PI3K/mTORC2-related phosphorylation of Akt. | mdpi.com |
| Tca-8113 Human Carcinoma Cells | Stimulation of cell proliferation. | Significantly induced the levels of PI3 kinase/AKT proteins. | nih.gov |
Mitogen-Activated Protein Kinase (MAPK) Pathways (e.g., p42/p44 MAPK, JNK)
The Mitogen-Activated Protein Kinase (MAPK) pathways, which include the extracellular signal-regulated kinase (ERK or p42/p44 MAPK), c-Jun N-terminal kinase (JNK), and p38 MAPK, are key signaling networks that 14(15)-EET modulates. ahajournals.orgkarger.com The compound's influence on these pathways is complex and can be either stimulatory or inhibitory depending on the cellular context and stimulus. For instance, in cardiac ischemia-reperfusion models, activation of p42/p44 MAPK by 14,15-EET contributes to its cardioprotective effects. mdpi.comnih.gov In cultured endothelial cells, both 11,12-EET and 14,15-EET were found to increase cell proliferation and the formation of tube-like structures by activating the MAPK pathway. frontiersin.org
Conversely, 14(15)-EET has also been shown to inhibit MAPK signaling to produce anti-inflammatory and protective effects. In human bronchial epithelial cells exposed to cigarette smoke extract, 14,15-EET treatment reduced the production of inflammatory interleukins by inhibiting the phosphorylation of the p38 MAPK pathway. mdpi.com It also reduced the activation of p38 and JNK in the same model, protecting against apoptosis and endoplasmic reticulum stress. karger.com Similarly, in hepatocytes, chronic treatment with 14,15-EETs appeared to improve insulin (B600854) sensitivity by reducing the phosphorylation of JNK. acs.org In models of liver inflammation, the protective effects of EETs were associated with the inhibition of JNK and p38 signaling pathways. mdpi.com
| Model System | MAPK Pathway(s) Modulated | Observed Effect of 14(15)-EET | Reference |
|---|---|---|---|
| Rat Ischemic-Reperfusion Model | p42/p44 MAPK | Activation of p42/p44 MAPK, contributing to reduced myocardial infarct size. | mdpi.com |
| Bovine Aortic Endothelial Cells | MAPK | Activation of the MAPK pathway, leading to increased cell proliferation and tube formation. | frontiersin.org |
| Human Bronchial Epithelial Cells (Beas-2B) | p38 MAPK, JNK | Inhibited phosphorylation/activation induced by cigarette smoke extract, reducing inflammation and apoptosis. | mdpi.comkarger.com |
| Cultured Hepatocytes | JNK | Reduced palmitate-stimulated phosphorylation of JNK, linked to improved insulin sensitivity. | acs.org |
| B16F0 Mouse Melanoma Cells | JNK, STAT3 | Activated JNK pathway to induce expression of the chemokine CXCL15. | oncotarget.com |
Signal Transducer and Activator of Transcription (STAT) Pathways (e.g., STAT3)
The Signal Transducer and Activator of Transcription (STAT) pathway, particularly STAT3, is a significant target of 14(15)-EET. Research indicates that 14(15)-EET can promote cell growth and angiogenesis by activating STAT3. medchemexpress.comnih.gov In human dermal microvascular endothelial cells (HDMVECs), 14,15-EET was shown to stimulate the tyrosine phosphorylation of STAT3 and its subsequent translocation to the nucleus. nih.govnih.gov This activation was found to be dependent on the upstream activation of the non-receptor tyrosine kinase Src. nih.gov The Src-STAT3 signaling axis was essential for 14,15-EET-induced expression of Vascular Endothelial Growth Factor (VEGF), a potent pro-angiogenic factor. nih.govnih.gov
In cancer models, 14(15)-EET has been shown to promote mitosis and cloning through a STAT3-dependent mechanism. medchemexpress.com In a preclinical model of metastasis, 14,15-EET triggered the growth of dormant micrometastases by activating STAT3 and JNK pathways in tumor cells, which in turn induced the expression of chemokines like IL-8 and CXCL15, leading to neutrophil infiltration. oncotarget.com This suggests that the STAT3-activating properties of 14(15)-EET can contribute to tumor progression. oncotarget.comresearchgate.net
| Model System | Observed Effect of 14(15)-EET | Mechanism | Reference |
|---|---|---|---|
| Human Dermal Microvascular Endothelial Cells (HDMVECs) | Induced migration, tube formation, and angiogenesis. | Activated Src, leading to tyrosine phosphorylation of STAT3 and its nuclear translocation. This induced VEGF expression. | nih.govnih.gov |
| Breast Cancer Cells | Promoted mitosis and anchorage-dependent cloning. | Exhibited STAT3-dependent cell growth promotion. | medchemexpress.com |
| B16F0 Mouse Melanoma and HepG2 Human Liver Cancer Cells | Triggered growth of dormant metastases. | Activated STAT3 and JNK pathways, inducing expression of chemokines (IL-8/CXCL15). | oncotarget.com |
Heme Oxygenase-1 (HO-1) Induction
Heme Oxygenase-1 (HO-1) is a critical antioxidant and cytoprotective enzyme that can be induced by 14(15)-EET as part of a cellular stress response. karger.com This induction is a key mechanism for the protective effects of EETs against oxidative stress and apoptosis. mdpi.comkarger.com In human bronchial epithelial cells exposed to cigarette smoke extract, which causes significant oxidative stress and apoptosis, pretreatment with 14,15-EET led to a further increase in HO-1 protein expression. karger.com This study also showed that 14,15-EET reduced the expression of Bach-1, a transcriptional repressor of the HO-1 gene, suggesting a potential mechanism for its induction. karger.com
In models of obesity-related cardiomyopathy, an EET analog was found to prevent heart failure, an effect attributed to the induction of HO-1. frontiersin.org Furthermore, studies have shown a positive feedback loop where HO-1 induction can increase EET levels, and vice versa. nih.gov In macrophages, EETs induce HO-1 expression, and the inhibition of HO-1 was found to abolish many of the protective effects of EETs, such as the amelioration of foam cell formation. jst.go.jp This highlights the central role of HO-1 as a downstream mediator of 14(15)-EET's protective actions. jst.go.jp
| Model System | Inducing Stimulus | Observed Effect of 14(15)-EET | Reference |
|---|---|---|---|
| Human Bronchial Epithelial Cells (Beas-2B) | Cigarette Smoke Extract (CSE) | Increased HO-1 protein expression and reduced the expression of the HO-1 repressor, Bach-1. | karger.com |
| Obesity-related Cardiomyopathy Model | Obesity | An EET analog ameliorated proinflammatory adiponectin expression and prevented heart failure, effects attributed to HO-1 induction. | frontiersin.org |
| Oxidized LDL-loaded Macrophages | Oxidized LDL | The protective effects of increased EET levels (via sEH inhibition) were dependent on HO-1 activation. | jst.go.jp |
| Hyperoxic Acute Lung Injury Model | Hyperoxia | Increased levels of EETs (via sEH knockout) inhibited ROS production through increased HO-1 activity. | mdpi.com |
Nitric Oxide (NO)/Cyclic Guanosine Monophosphate (cGMP) Pathway
The interaction between 14(15)-EET and the Nitric Oxide (NO)/cyclic Guanosine Monophosphate (cGMP) pathway is complex, with evidence suggesting both independent and interrelated actions. EETs, including 14(15)-EET, are considered to be endothelium-derived hyperpolarizing factors (EDHFs), which cause vasodilation through a mechanism distinct from the NO/cGMP pathway. ahajournals.orgfrontiersin.org However, some studies indicate a crosstalk between these two signaling systems.
| Model System | Observed Interaction | Key Findings | Reference |
|---|---|---|---|
| Rat Renal Cortical Slices | Inhibition of stimulated renin release. | 14,15-EET's inhibitory action occurred without altering tissue cGMP concentrations. | capes.gov.br |
| Bovine Aortic Endothelial Cells | Promotion of eNOS expression. | EETs were suggested to promote eNOS expression via the MAPK/PKC pathway, leading to increased NO production. | frontiersin.org |
| General Vascular Models | Function as Endothelium-Derived Hyperpolarizing Factor (EDHF). | EETs elicit hyperpolarization and relaxation of vascular smooth muscle, a pathway considered distinct from NO. | ahajournals.org |
Glycogen (B147801) Synthase Kinase 3 Beta (GSK3β)
Glycogen Synthase Kinase 3 Beta (GSK3β) is a serine/threonine kinase involved in numerous cellular processes, and its modulation by 14(15)-EET is an important aspect of the compound's protective effects, especially in the kidney and heart. mdpi.compnas.org In a murine model of ischemia/reperfusion-induced acute kidney injury (AKI), administration of 14(15)-EET significantly reversed the injury-induced reduction in the phosphorylation of GSK3β. pnas.orgnih.gov Phosphorylation of GSK3β (typically at Ser9) leads to its inhibition. Therefore, 14(15)-EET promotes the inhibitory phosphorylation of GSK3β, which is a recognized therapeutic target for AKI. pnas.org In cultured murine renal tubular epithelial cells, 14(15)-EET dose-dependently inhibited hypoxia/reoxygenation-induced apoptosis and reversed the reduction in GSK3β phosphorylation. pnas.orgnih.gov
In a model of viral myocarditis, 14,15-EET was found to promote the phosphorylation of GSK3β (on Y216), which was implicated in the potentiation of type I interferon signaling, a key antiviral response. ahajournals.org This interaction highlights a role for GSK3β modulation by 14(15)-EET in the host defense against viral infections in cardiac tissue. ahajournals.org
| Model System | Observed Effect of 14(15)-EET | Mechanism | Reference |
|---|---|---|---|
| Murine Model of Ischemia/Reperfusion-Induced Acute Kidney Injury | Mitigated kidney injury. | Increased the phosphorylation of GSK3β, restoring the p-GSK3β/GSK3β ratio and reducing tubular dilation. | mdpi.compnas.orgnih.gov |
| Murine Renal Tubular Epithelial Cells (mRTECs) | Inhibited hypoxia/reoxygenation-induced apoptosis. | Reversed the reduction in GSK3β phosphorylation. | pnas.orgnih.gov |
| Coxsackie B3 Virus-Infected AC16 Cardiomyocytes | Enhanced type I interferon signaling. | Promoted the phosphorylation of GSK3β (on Y216), which was linked to the activation of antiviral pathways. | ahajournals.org |
AMP-activated Protein Kinase (AMPK)
Emerging evidence highlights a significant interplay between 14(15)-EET and the AMP-activated protein kinase (AMPK) signaling pathway, a central regulator of cellular energy homeostasis. In a mouse model of cerebral ischemia-reperfusion, 14,15-EET was found to enhance the activity of AMPK, leading to the upregulation of phosphorylated AMPK (p-AMPK). nih.gov This activation of AMPK by 14,15-EET is crucial for its neuroprotective effects, as the inhibition of AMPK with compound C was shown to abolish the protective benefits of 14,15-EET against cerebral infarction. nih.gov
Furthermore, the activation of AMPK by 14,15-EET is implicated in the regulation of mitochondrial dynamics and function. nih.gov Studies have demonstrated that active AMPK can promote mitochondrial fusion by upregulating the expression of key fusion proteins, thereby maintaining mitochondrial integrity and function, which is vital for cell survival. nih.gov In the context of alcoholic cardiomyopathy, EETs derived from CYP2J2 overexpression have been shown to mitigate myocardial dysfunction by inducing autophagy and reducing apoptosis through the regulation of the AMPK/mTOR signaling pathway. mdpi.com A similar protective mechanism involving the regulation of autophagy via the AMPK-mTORC1 signaling pathway was observed in a model of lipotoxic cardiomyopathy where EET levels were elevated due to soluble epoxide hydrolase (sEH) deficiency. mdpi.com
The connection between vascular endothelial growth factor (VEGF) and EETs also involves AMPK. VEGF stimulation of endothelial cells leads to the phosphorylation and activation of AMPK, which in turn increases the expression of CYP2C, an enzyme involved in EET synthesis. nih.gov This pathway is essential for VEGF-induced angiogenesis, as the overexpression of a constitutively active AMPK mutant increased CYP2C expression, while a dominant-negative AMPK mutant prevented the VEGF-induced increase in CYP2C expression. nih.gov
Role as Endothelium-Derived Hyperpolarizing Factors (EDHFs)
14(15)-EET is a well-established endothelium-derived hyperpolarizing factor (EDHF), playing a critical role in the regulation of vascular tone. ahajournals.orgkarger.comoup.com EDHFs are substances released from the endothelium that cause hyperpolarization and subsequent relaxation of the underlying vascular smooth muscle cells, a mechanism distinct from the nitric oxide and prostacyclin pathways. ahajournals.orgoup.com
In bovine coronary arteries, bradykinin (B550075) stimulates the release of 14,15-EET from the endothelium. ahajournals.orgkarger.comahajournals.org This released 14,15-EET then acts on the smooth muscle cells, activating large-conductance Ca2+-activated K+ (BKCa) channels. ahajournals.orgkarger.com The opening of these channels leads to an efflux of potassium ions, resulting in hyperpolarization of the cell membrane and vasorelaxation. ahajournals.orgkarger.com The role of 14,15-EET as a transferable EDHF has been demonstrated in bioassay studies where the perfusate from a bradykinin-stimulated donor artery with intact endothelium caused hyperpolarization and relaxation of a detector artery, an effect that was mimicked by the application of 14,15-EET. karger.comahajournals.org
The antagonist 14,15-epoxyeicosa-5(Z)-enoic acid (14,15-EEZE) has been instrumental in confirming the role of EETs as EDHFs. ahajournals.orgresearchgate.net In bovine coronary arteries, 14,15-EEZE was shown to inhibit bradykinin-induced smooth muscle hyperpolarization and relaxation. researchgate.net Furthermore, in tandem-perfused artery experiments, the application of 14,15-EEZE to the detector artery blocked the relaxations induced by the transferable factor released from the donor artery, confirming that the factor's action on the smooth muscle was mediated through an EET-sensitive pathway. ahajournals.org
Effects on Protein Expression and Cellular Phenotype
14(15)-EET exerts a wide range of effects on protein expression, leading to significant changes in cellular phenotype, particularly in the context of inflammation, cell proliferation, and angiogenesis.
Anti-inflammatory Effects: EETs, including 14,15-EET, have demonstrated potent anti-inflammatory properties. They can inhibit the expression of vascular cell adhesion molecule-1 (VCAM-1), intercellular adhesion molecule-1 (ICAM-1), and E-selectin on vascular endothelial cells, thereby reducing the adhesion of leukocytes to the endothelium. mdpi.comwikipedia.org Mechanistically, some EET isomers have been shown to inhibit TNF-α-stimulated IκB kinase (IKK) activation and subsequent NF-κB activation. mdpi.com However, the role of 14,15-EET in vascular inflammation can be complex, with some studies suggesting it may also have pro-inflammatory effects under certain conditions. mdpi.com
Cell Proliferation and Cancer: The influence of 14(15)-EET on cell proliferation is context-dependent. In some cancer models, it has been shown to promote cell growth. For instance, in human breast cancer cells, 14,15-EET can stimulate proliferation. wikipedia.orgnih.gov This is associated with the upregulation of CYP epoxygenases (CYP2C8, 2C9, and 2J2) and downregulation of soluble epoxide hydrolase (sEH) in breast cancer tissue, leading to elevated levels of 14,15-EET. nih.govfrontiersin.org In certain cancer cell lines, 14,15-EET has been shown to activate signaling pathways involving EGFR, PI3K/Akt, and ERK1/2, which are known to drive cell proliferation. nih.gov It may also promote mitosis and cloning through a STAT3-dependent mechanism. medchemexpress.com
Conversely, activation of PPARγ, which can be influenced by EETs, has been shown to inhibit tumor progression in some lung cancers by inducing differentiation and apoptosis. nih.gov
Angiogenesis: 14(15)-EET plays a role in angiogenesis, the formation of new blood vessels. As mentioned earlier, it acts as a downstream mediator in the VEGF-activated signaling cascade. nih.gov VEGF stimulation increases intracellular EET levels, and the angiogenic response to VEGF can be inhibited by the EET antagonist 14,15-EEZE. nih.gov
Other Cellular Effects: In adipogenesis, EET analogs have been shown to inhibit the differentiation of preadipocytes by suppressing the expression of key adipogenic genes such as PPARγ, C/EBPα, and SREBP1c. researchgate.net Furthermore, 14,15-EET has been found to activate the nuclear erythroid-related factor 2 (Nrf2), a transcription factor that upregulates antioxidant proteins and enzymes. nih.gov
Interactive Data Table: Effects of 14(15)-EET on Protein Expression and Cellular Phenotype
| Cellular Process | Model System | Key Protein/Pathway Affected | Observed Phenotypic Change | Reference |
| Inflammation | Human Umbilical Vein Endothelial Cells (HUVECs) | NF-κB, VCAM-1 | Attenuation of TNF-α-induced inflammation | mdpi.com |
| Murine Carotid Arteries | VCAM-1 | Reduction of mononuclear cell adhesion | mdpi.com | |
| Cell Proliferation | Human Breast Cancer Cells (MDA-MB-231) | CYP2C8, CYP2C9, CYP2J2 | Increased cell proliferation and migration | nih.gov |
| Human Carcinoma Cells (Tca-8113) | EGFR, PI3K/Akt, ERK1/2 | Stimulation of cell proliferation | nih.gov | |
| Angiogenesis | Human Endothelial Cells | CYP2C, AMPK | Promotion of VEGF-induced tube formation | nih.gov |
| Neuroprotection | Mouse Model of Cerebral Ischemia | AMPK, SIRT1, FoxO1 | Reduction of neuronal apoptosis and infarct volume | nih.gov |
| Adipogenesis | 3T3-L1 Preadipocytes | PPARγ, C/EBPα, SREBP1c | Inhibition of adipocyte differentiation | researchgate.net |
| Vasorelaxation | Bovine Coronary Arteries | BKCa Channels | Hyperpolarization and relaxation of smooth muscle | ahajournals.orgkarger.com |
Biological and Physiological Roles of 14 15 Eet in Preclinical Research Models
Vascular Biology and Hemodynamics
14(15)-EET plays a crucial role in maintaining cardiovascular homeostasis by influencing vascular tone, blood pressure, and the pathological processes of atherosclerosis and angiogenesis. frontiersin.org
14(15)-EET is recognized as a potent vasodilator in several key vascular beds, including the coronary, cerebral, and renal circulations. ahajournals.orgnih.gov It functions as an endothelium-derived hyperpolarizing factor (EDHF), a substance released from endothelial cells that causes the underlying vascular smooth muscle cells to relax. nih.govnih.gov The primary mechanism for this vasodilation involves the activation of large-conductance calcium-activated potassium (BKCa) channels on vascular smooth muscle cells. frontiersin.orgnih.gov Activation of these channels leads to potassium ion efflux, which hyperpolarizes the cell membrane, closing voltage-gated calcium channels and ultimately causing vasorelaxation. nih.govnih.gov
In bovine and canine coronary arteries, 14(15)-EET and other EET regioisomers are considered equipotent in causing relaxation. nih.govnih.gov Studies have shown that 14(15)-EET can be synthesized and released by the endothelium, subsequently acting on the smooth muscle cells to induce hyperpolarization and relaxation. ahajournals.org The activation of BKCa channels by 14(15)-EET is thought to be mediated by a Gsα-protein in a process that may involve ADP-ribosylation. physiology.orgnih.gov While 14(15)-EET is a potent vasodilator in many arterial beds, its effect can vary; for instance, some studies in rats have noted it to be less potent than 5,6-EET in renal arteries or to even cause vasoconstriction under certain conditions. nih.govahajournals.org
Table 1: Vasodilatory Effects of 14(15)-EET in Preclinical Models
| Artery Bed | Animal Model | Key Mechanism(s) | Finding | Citation(s) |
|---|---|---|---|---|
| Coronary | Bovine, Canine | Activation of BKCa channels, Membrane hyperpolarization | Potent vasodilation, functions as an EDHF. | nih.govnih.govcapes.gov.br |
| Cerebral | General | Activation of BKCa channels | Contributes to vasorelaxation. | ahajournals.org |
| Renal | Rat | Variable; may involve K+ channel activation or vasoconstriction | Effects can be complex; trans-14,15-EET is a more potent vasodilator than the cis-isomer in arcuate arteries. | nih.govahajournals.orgnih.gov |
The vasodilatory actions of 14(15)-EET contribute to its anti-hypertensive effects observed in preclinical models. nih.govnih.gov Intravenous or intra-arterial infusion of 14(15)-EET has been shown to produce a dose-dependent decrease in mean arterial blood pressure in both normal and spontaneously hypertensive rats (SHR). nih.govcapes.gov.br In these studies, a maximum reduction in mean arterial pressure of up to 45 mmHg was observed. nih.govcapes.gov.br
The role of EETs in blood pressure regulation is further supported by findings that decreased EET levels are associated with hypertension in experimental animals. nih.govnih.gov In the SHR model, plasma levels of EETs were found to be lower than in their normotensive counterparts. nih.gov Furthermore, inhibition of soluble epoxide hydrolase (sEH), the enzyme that degrades EETs to their less active diols (DHETs), lowers blood pressure in hypertensive animals, an effect associated with an increase in plasma EET levels. nih.govphysiology.org This suggests that enhancing the bioavailability of endogenous 14(15)-EET could be a viable strategy for managing hypertension. frontiersin.org
Table 2: Anti-Hypertensive Effects of 14(15)-EET in Animal Models
| Animal Model | Effect of 14(15)-EET Administration | Key Findings | Citation(s) |
|---|---|---|---|
| Spontaneously Hypertensive Rat (SHR) | Dose-dependent decrease in mean arterial pressure (up to 45 mmHg). | SHRs have lower baseline plasma EET levels compared to normotensive rats. | nih.govnih.govcapes.gov.br |
| Normal Wistar Rat | Dose-dependent decrease in mean arterial pressure. | Hypotensive effect was more pronounced with intra-arterial vs. intravenous infusion, suggesting pulmonary metabolism. | nih.govcapes.gov.br |
14(15)-EET exhibits several properties that suggest a protective role against atherosclerosis. These mechanisms include reducing vascular inflammation, inhibiting platelet aggregation, and modulating the behavior of vascular smooth muscle cells (VSMCs). frontiersin.orgfrontiersin.org
Inhibition of Endothelial Adhesion Molecule Expression: A critical early step in atherosclerosis is the adhesion of leukocytes to the vascular endothelium, a process mediated by adhesion molecules like Vascular Cell Adhesion Molecule-1 (VCAM-1). scispace.comnih.gov While some studies report that 11,12-EET is more potent in this regard, others have shown that 14,15-EET can also attenuate the upregulation of VCAM-1 and ICAM-1 induced by inflammatory stimuli. scispace.comresearchgate.net However, there is conflicting evidence, with some research indicating that 14,15-EET has little to no inhibitory effect on TNF-α-induced VCAM-1 expression in certain models. scispace.comnih.govunc.edu
Reduction of Vascular Smooth Muscle Cell Proliferation: The proliferation and migration of VSMCs are key events in the development of atherosclerotic plaques. portlandpress.com Research on the effect of 14(15)-EET on VSMC proliferation has yielded mixed results. Some studies report that 14(15)-EET can inhibit PDGF-induced proliferation by about 40%. ucanr.edumdpi.com Conversely, other research suggests that 14,15-EET may augment PDGF-induced proliferation by inhibiting the production of the anti-proliferative agent Prostaglandin (B15479496) E2. physiology.org Other reports show that 14,15-EET can inhibit the migration of VSMCs stimulated by transforming growth factor-β1 (TGF-β1), without affecting their proliferation. spandidos-publications.com
Angiogenesis, the formation of new blood vessels, is a vital process in development and tissue repair. In non-cancer contexts, the pro-angiogenic effects of 14(15)-EET are generally considered beneficial, for instance, in wound healing or recovery from ischemic events. nih.govpnas.org EETs have been shown to stimulate endothelial cell proliferation, migration, and tube formation, which are all key steps in angiogenesis. nih.gov
The mechanisms underlying these pro-angiogenic effects involve the activation of several signaling pathways in endothelial cells, including the PI3K/Akt and MAPK pathways. ahajournals.orgportlandpress.com EETs have also been found to increase the expression of Vascular Endothelial Growth Factor (VEGF), a potent driver of angiogenesis. portlandpress.com In vivo studies using mouse models have confirmed these findings, showing that local or systemic administration of EETs or inhibitors of sEH (which increases endogenous EET levels) can accelerate neovascularization and wound healing. nih.govpnas.org
Anti-Atherosclerotic Mechanisms (e.g., inhibition of endothelial cell adhesion molecule expression, anti-platelet aggregation, reduction of vascular smooth muscle cell proliferation)
Cardiac Function and Cardioprotection
14(15)-EET has demonstrated significant cardioprotective effects in various preclinical models, particularly in the context of ischemic injury. oup.comresearchgate.net
Ischemia-reperfusion (I/R) injury occurs when blood supply is restored to tissue after a period of ischemia, paradoxically causing further damage through inflammation and oxidative stress. Administration of 14(15)-EET has been shown to be highly effective in protecting the heart from this type of injury. oup.comphysiology.org
In canine and rat models of myocardial I/R, exogenous 14(15)-EET administered before ischemia or just before reperfusion markedly reduces the myocardial infarct size (the area of dead tissue). physiology.orgnih.govresearchgate.net For example, in one canine study, 14,15-EET reduced infarct size as a percentage of the area at risk from 21.8% in the control group to 9.4%. nih.govresearchgate.net Similarly, in a rat model, 14,15-EET reduced infarct size from 64.3% to 42.6%. physiology.orgnih.gov
The mechanisms behind this cardioprotection are multifactorial. They are believed to involve the activation of mitochondrial ATP-sensitive potassium (mitoKATP) channels, which helps preserve mitochondrial function. mdpi.com Additionally, 14(15)-EET has been shown to suppress neuronal apoptosis following cerebral I/R injury by modulating the mitochondrial apoptotic pathway, including the upregulation of the anti-apoptotic protein Bcl-2 and activation of the PI3K/Akt survival pathway. frontiersin.orgresearchgate.net Recent studies also point to a role for the stabilization of hypoxia-inducible factor-1α (HIF-1α) in the protective effects of 14,15-EET during reperfusion. physiology.orgnih.gov
Table 3: Cardioprotective Effects of 14(15)-EET against Ischemia-Reperfusion Injury
| Animal Model | Experimental Setup | Outcome | Key Mechanism(s) Implicated | Citation(s) |
|---|---|---|---|---|
| Dog | 60 min coronary occlusion, 3 hr reperfusion | Reduction of infarct size from 21.8% to 9.4%. | Activation of a putative EET receptor, involvement of KATP channels. | nih.govresearchgate.net |
| Rat | 30 min coronary occlusion, 2 hr reperfusion | Reduction of infarct size from 64.3% to 42.6%. | Stabilization of HIF-1α, downregulation of PHD3. | physiology.orgnih.gov |
| Rat | Cerebral I/R | Reduced infarct volume and neuronal apoptosis. | Inhibition of mitochondrial apoptotic pathway (Bax, Cytochrome C), activation of PI3K/Akt pathway. | researchgate.net |
| Mouse | Myocardial Infarction | Increased levels of EETs are cardioprotective. | Not specified in detail, but associated with improved cardiac function. | researchgate.net |
Attenuation of Cardiac Remodeling (e.g., hypertrophy, fibrosis, apoptosis, inflammation) in Animal Models
Cardiac remodeling, a maladaptive response to various pathological stimuli, involves processes like hypertrophy, fibrosis, apoptosis, and inflammation, ultimately leading to heart failure. frontiersin.org Preclinical studies have consistently shown that 14(15)-EET plays a crucial role in mitigating these detrimental changes.
In animal models of cardiac hypertrophy induced by agents such as isoproterenol (B85558) or angiotensin II, 14(15)-EET has been shown to significantly attenuate the hypertrophic response. nih.gov For instance, in mice with diabetic cardiac hypertrophy, a notable decrease in 14(15)-EET levels was observed. researchgate.net Supplementation with 14(15)-EET in cultured cardiomyocytes exposed to high glucose conditions effectively reduced hypertrophy. researchgate.net Furthermore, overexpression of CYP2J2, an enzyme that produces EETs, has been found to prevent isoproterenol-induced cardiac hypertrophy. frontiersin.org
Cardiac fibrosis, characterized by excessive deposition of extracellular matrix, is another key component of pathological cardiac remodeling. nih.gov Studies have demonstrated that 14(15)-EET exerts potent anti-fibrotic effects. mdpi.comresearchgate.net In mouse models of angiotensin II-induced cardiac remodeling, overexpression of CYP2J2, leading to increased EET levels, was associated with reduced cardiac fibrosis and inflammation. nih.gov An analog of 14,15-EET, known as EET-B, was found to reduce cardiac fibrosis in hypertensive rats, independent of its effects on blood pressure. researchgate.net
The pro-survival and anti-inflammatory properties of 14(15)-EET also contribute to its cardioprotective effects. In models of myocardial infarction and ischemia-reperfusion injury, 14(15)-EET has been shown to reduce cardiomyocyte apoptosis and inflammation. mdpi.comphysiology.org It achieves this by inhibiting key inflammatory signaling pathways, such as the NF-κB pathway, and by promoting the expression of anti-apoptotic proteins. nih.govnih.gov For example, 14,15-EET has been observed to inhibit NF-κB activation in response to inflammatory stimuli in cardiomyocytes. nih.govjacc.org
Table 1: Effects of 14(15)-EET on Cardiac Remodeling in Preclinical Models
| Model System | Pathological Condition | Key Findings | Reference(s) |
|---|---|---|---|
| Mouse Cardiomyocytes | High Glucose-Induced Hypertrophy | Supplementation with 14,15-EET reduced cardiomyocyte hypertrophy. | researchgate.net |
| Diabetic Mice | Diabetic Cardiac Hypertrophy | Decreased levels of 14,15-EET were observed in hypertrophic hearts. | researchgate.net |
| Isoproterenol-Treated Rats | Cardiac Hypertrophy | 14,15-EET significantly attenuated isoproterenol-mediated cardiac hypertrophy. | frontiersin.org |
| Angiotensin II-Treated Mice | Cardiac Fibrosis and Inflammation | Overexpression of CYP2J2 (increasing EETs) reduced cardiac fibrosis and inflammation. | nih.gov |
| Spontaneously Hypertensive Rats | Cardiac Fibrosis | An EET-B analog reduced cardiac fibrosis independent of blood pressure lowering. | researchgate.net |
| Neonatal Rat Ventricular Myocytes | Arrhythmogenic Cardiomyopathy Model | 14,15-EET inhibited NF-κB signaling and normalized protein localization. | jacc.org |
| CVB3-Infected Mice | Viral Myocarditis | 14,15-EET decreased viral replication and inflammation. | ahajournals.org |
Improvement of Cardiomyocyte Function and Survival
Beyond attenuating cardiac remodeling, 14(15)-EET directly improves the function and survival of cardiomyocytes. In vitro studies using cultured cardiomyocytes have demonstrated that pretreatment with 14(15)-EET protects against cell death induced by hypoxia/reoxygenation. physiology.org This protective effect is mediated, at least in part, through the activation of the PI3K/Akt survival pathway and its downstream effectors, which play a critical role in preventing apoptosis. physiology.org
Furthermore, 14(15)-EET has been shown to preserve the contractile function of neonatal myocytes following hypoxic stress. physiology.org In the context of diabetic cardiomyopathy, where reactive oxygen species contribute to myocyte damage, a reduction in EET levels was linked to decreased survival of adult ventricular myocytes. researchgate.net Studies have also highlighted the role of 14,15-EET in maintaining mitochondrial health within cardiomyocytes, which is essential for their function and survival. plos.org For instance, under starvation-induced stress, 14,15-EET helped preserve mitochondrial function and structure in cardiac cells. plos.org
Table 2: Effects of 14(15)-EET on Cardiomyocyte Function and Survival
| Model System | Condition | Key Findings | Reference(s) |
|---|---|---|---|
| Cultured Rodent Cardiomyocytes | Hypoxia/Reoxygenation | Pretreatment with 14,15-EET attenuated apoptosis and preserved beating function. | physiology.org |
| Adult Ventricular Myocytes | Reactive Oxygen Species Exposure | Reduced EET levels led to decreased myocyte survival. | researchgate.net |
| HL-1 Cardiac Cells | Starvation-Induced Stress | 14,15-EET preserved mitochondrial function and structure. | plos.org |
Renal Function and Renoprotection
Regulation of Renal Tubular Sodium and Water Reabsorption (e.g., natriuretic effects)
Epoxyeicosatrienoic acids, including 14,15-EET, play a significant role in regulating renal sodium and water transport, contributing to the maintenance of fluid and electrolyte balance. nih.govjpp.krakow.pl Studies have shown that EETs inhibit sodium reabsorption in the proximal tubules and collecting ducts. jpp.krakow.pl This natriuretic effect is partly achieved by inhibiting the epithelial sodium channel (ENaC). nih.govnih.gov The ability of 14,15-EET to promote sodium excretion is a key mechanism underlying its antihypertensive properties. frontiersin.orgahajournals.org In spontaneously hypertensive rats, 14,15-EET was shown to enhance the effects of atrial natriuretic peptide (ANP), a hormone that promotes sodium and water excretion. nih.govfrontiersin.org
Anti-Inflammatory and Anti-Fibrotic Actions in Kidney Injury Models (e.g., UUO, diabetic nephropathy)
In various models of kidney injury, 14(15)-EET has demonstrated potent anti-inflammatory and anti-fibrotic effects. mdpi.com In a mouse model of unilateral ureteral obstruction (UUO), a common model for studying renal fibrosis, administration of 14,15-EET significantly reduced the infiltration of inflammatory cells and the deposition of collagen. nih.govnih.gov Similarly, in models of diabetic nephropathy, increasing EET levels has been shown to protect the kidney from inflammation and fibrosis. ahajournals.orgnih.gov An analog of 14,15-EET was also found to alleviate renal dysfunction in a rat model by inhibiting inflammatory cell infiltration and reducing fibrosis. mdpi.com These protective effects are often attributed to the inhibition of pro-inflammatory signaling pathways like NF-κB and the modulation of fibrotic growth factors. nih.govphysiology.org
Antioxidant Effects in Renal Pathology
Oxidative stress is a major contributor to the pathogenesis of various kidney diseases. ahajournals.org Preclinical evidence suggests that 14(15)-EET possesses significant antioxidant properties that contribute to its renoprotective effects. In models of cisplatin-induced nephrotoxicity and diabetic renal pathology, EETs have been shown to reduce oxidative stress by decreasing the production of reactive oxygen species and enhancing the activity of antioxidant enzymes. ahajournals.orgnih.gov For example, treatment with an EET analog in rats with cisplatin-induced kidney injury led to a marked reduction in markers of oxidative stress. nih.gov
Modulation of Renal Hemodynamics and Blood Flow
14(15)-EET is a potent vasodilator in the renal vasculature, playing a crucial role in regulating renal hemodynamics and blood flow. portlandpress.comnih.gov It primarily acts on the afferent arterioles, the small arteries that supply blood to the glomeruli, causing them to dilate. nih.gov This vasodilation increases renal blood flow and can contribute to an increase in the glomerular filtration rate (GFR). physiology.org The vasodilatory action of 14,15-EET is mediated through the activation of large-conductance calcium-activated potassium (BKCa) channels in vascular smooth muscle cells, leading to hyperpolarization and relaxation. nih.govphysiology.org By improving renal perfusion, 14,15-EET helps to maintain kidney function, particularly in hypertensive states where renal blood flow may be compromised. nih.gov
Table 3: Effects of 14(15)-EET on Renal Function and Renoprotection
| Renal Parameter | Model System | Key Findings | Reference(s) |
|---|---|---|---|
| Sodium Reabsorption | Renal Epithelial Cells | 14,15-EET inhibits the epithelial sodium channel (ENaC). | nih.gov |
| Spontaneously Hypertensive Rats | 14,15-EET enhances the natriuretic effect of ANP. | nih.govfrontiersin.org | |
| Inflammation & Fibrosis | Unilateral Ureteral Obstruction (UUO) Mice | 14,15-EET reduced inflammatory cell infiltration and collagen deposition. | nih.govnih.gov |
| Diabetic Nephropathy Models | EETs protect against inflammation and fibrosis. | ahajournals.orgnih.gov | |
| Oxidative Stress | Cisplatin-Induced Nephrotoxicity Rats | An EET analog reduced markers of oxidative stress. | nih.gov |
| Diabetic Rats | EETs showed antioxidant effects in diabetic renal pathology. | ahajournals.org | |
| Hemodynamics | Isolated Renal Arterioles | 14,15-EET causes vasodilation of afferent arterioles. | nih.gov |
| Hypertensive Rats | Increased EET levels normalized renal blood flow. | nih.gov |
Neurobiology and Central Nervous System (CNS) Function
The chemical compound (±)14(15)-EET-d11 is a deuterated analog of 14(15)-EET, an epoxyeicosatrienoic acid derived from the metabolism of arachidonic acid by cytochrome P450 (CYP) enzymes. In the central nervous system, 14(15)-EET is a significant regioisomer and is recognized for its diverse biological activities. grantome.com It is, however, susceptible to hydrolysis into the less active 14,15-dihydroxyeicosatrienoic acid (14,15-DHET) by the soluble epoxide hydrolase (sEH). grantome.comnih.gov Consequently, the inhibition of sEH is a key strategy to enhance the endogenous levels and effects of 14(15)-EET. grantome.com Preclinical research has extensively investigated the roles of 14(15)-EET in various aspects of neurobiology, revealing its potential as a modulator of neuronal health and function.
Exogenous administration of 14(15)-EET has demonstrated significant neuroprotective effects in preclinical models of ischemic stroke. yydbzz.comnih.gov In animal models of middle cerebral artery occlusion (MCAO), treatment with 14(15)-EET has been shown to reduce infarct volume and attenuate neuronal apoptosis. nih.govyydbzz.comnih.gov These protective effects are associated with the promotion of angiogenesis and the suppression of astrogliosis and glial scar formation. yydbzz.comresearchgate.net
In vitro studies using oxygen-glucose deprivation/reoxygenation (OGD/R) models to simulate ischemic conditions have further elucidated the cellular mechanisms of 14(15)-EET's neuroprotective actions. The compound has been found to protect neurons from OGD/R-induced apoptosis. nih.gov This protection is partly mediated by its ability to stimulate the production of brain-derived neurotrophic factor (BDNF) from astrocytes. nih.gov Furthermore, 14(15)-EET has been shown to mitigate neuronal pyroptosis, a form of programmed cell death, by maintaining mitochondrial homeostasis. ahajournals.org It also reduces neuronal death by inhibiting parthanatos, another form of cell death, through the upregulation of antioxidant genes and inhibition of PARP-1 activation. nih.gov
Table 1: Summary of Neuroprotective Effects of 14(15)-EET in Preclinical Ischemic Models
| Model | Key Findings | References |
|---|---|---|
| Middle Cerebral Artery Occlusion (MCAO) in rodents | Reduced infarct volume, attenuated neuronal apoptosis, suppressed astrogliosis, inhibited microglia activation, promoted angiogenesis. | nih.govyydbzz.comnih.govresearchgate.net |
| Oxygen-Glucose Deprivation/ Reoxygenation (OGD/R) in vitro | Protected neurons from apoptosis, stimulated astrocyte-derived BDNF production, maintained mitochondrial homeostasis, inhibited neuronal pyroptosis and parthanatos. | nih.govnih.govahajournals.org |
14(15)-EET plays a crucial role in regulating cerebral blood flow (CBF) and neurovascular coupling, the process that links neuronal activity to local changes in blood flow. physiology.orgnih.govcambridge.org It is a potent vasodilator of cerebral arteries. physiology.org The mechanism of vasodilation involves the activation of calcium-activated K+ (BKCa) channels in smooth muscle cells, leading to hyperpolarization and relaxation of the blood vessel. nih.gov
Studies have shown that EETs, including 14(15)-EET, are important mediators in the increase of CBF in response to neuronal activation. cambridge.orgnih.gov This process involves the release of glutamate (B1630785) from neurons, which stimulates astrocytes to produce EETs. nih.govnih.gov The EET antagonist 14,15-EEZE has been shown to attenuate the CBF response to neuronal stimulation, such as that induced by vibrissal stimulation in rats, highlighting the integral role of EET signaling in this process. nih.govphysiology.org Furthermore, EETs contribute to the hyperemic response to hypoxemia. nih.gov
The influence of 14(15)-EET on neuronal excitability is complex, with studies reporting both pro- and anti-excitatory effects depending on the brain region and experimental context. researchgate.net In the hippocampus and prefrontal cortex, 14(15)-EET has been shown to enhance excitatory synaptic transmission. researchgate.netresearchgate.net Specifically, it can increase the field excitatory postsynaptic potential (fEPSP) response and facilitate long-term potentiation (LTP), a cellular correlate of learning and memory. nih.govresearchgate.net This effect is mediated, at least in part, through the cAMP and CaMKII signaling pathways. nih.gov
Conversely, there is evidence suggesting that EETs can have anti-nociceptive effects, particularly in the context of inflammatory and neuropathic pain. uzh.chfrontiersin.org For instance, microinjection of 14(15)-EET into the periaqueductal gray, a key area for pain modulation, has been shown to produce strong antinociception. uzh.ch In models of central post-stroke pain, 14,15-EET has been found to alleviate nociception by exerting anti-inflammatory and anti-apoptotic effects. bmj.com Some studies suggest that the anti-nociceptive effects of 14,15-EET may be mediated by the release of the endocannabinoid anandamide (B1667382) and subsequent activation of CB1 receptors. ecronicon.net
Preclinical studies have identified 14(15)-EET as a promoter of neurite outgrowth and neuronal differentiation. nih.govnih.gov In cultured PC12 cells, a common model for neuronal differentiation, 14(15)-EET enhances nerve growth factor (NGF)-induced neurite outgrowth. nih.govnih.gov This effect is also observed in primary cultures of rat hippocampal neurons. nih.govnih.gov
The mechanism underlying this effect appears to involve an increase in intracellular calcium concentration, potentially through the activation of Transient Receptor Potential Vanilloid 4 (TRPV4) channels. nih.govnih.gov Inhibition of TRPV4 channels has been shown to block the neurite-promoting effects of 14(15)-EET. nih.govnih.gov Furthermore, studies on sensory and cortical neurons have demonstrated that 14(15)-EET enhances axon outgrowth, and this effect is potentiated by the inhibition of soluble epoxide hydrolase (sEH), which increases the bioavailability of EETs. researchgate.netnih.gov
Table 2: Research Findings on 14(15)-EET and Neurite Outgrowth
| Cell Model | Observation | Putative Mechanism | References |
|---|---|---|---|
| PC12 Cells | Enhanced NGF-induced neurite outgrowth. | Increased intracellular Ca2+ via TRPV4 channels. | nih.govnih.gov |
| Primary Rat Hippocampal Neurons | Enhanced neurite outgrowth. | Increased intracellular Ca2+ via TRPV4 channels. | nih.govnih.gov |
| Primary Sensory and Cortical Neurons | Enhanced axon outgrowth. | Potentiated by sEH inhibition, suggesting a role for endogenous EETs. | researchgate.netnih.gov |
14(15)-EET exhibits potent anti-inflammatory properties within the central nervous system. nih.gov In preclinical models of neuroinflammation, such as those induced by lipopolysaccharide (LPS) or traumatic brain injury (TBI), administration of 14(15)-EET or inhibitors of sEH has been shown to suppress the activation of microglia and astrocytes. yydbzz.comnih.govbiorxiv.org This, in turn, reduces the production and release of pro-inflammatory mediators, including nitric oxide (NO), interleukin-1β (IL-1β), and interleukin-6 (IL-6). nih.gov
The anti-inflammatory effects of 14(15)-EET are critical to its neuroprotective actions in conditions like ischemic stroke and Alzheimer's disease. yydbzz.combiorxiv.org In a mouse model of Alzheimer's, treatment that increased EET levels was associated with reduced microglia activation around amyloid-beta plaques. biorxiv.org The anti-inflammatory actions of EETs are thought to be mediated through various signaling pathways, including the inhibition of NF-κB and the modulation of p38 MAP kinase. biorxiv.org
There is growing evidence for a functional interaction between the cytochrome P450-EET pathway and the endocannabinoid system, as both systems share arachidonic acid as a common precursor. ecronicon.net The endocannabinoid anandamide (AEA) can be metabolized by CYP enzymes to form epoxyeicosatrienoic acid ethanolamides (EET-EAs), including 14,15-EET-EA. ebi.ac.uknih.gov
Studies have shown that 14,15-EET-EA can bind to cannabinoid receptors, although with weaker affinity to CB1 receptors compared to AEA. ecronicon.netebi.ac.uk Furthermore, some of the physiological effects of 14(15)-EET, such as its anti-nociceptive actions, may be indirectly mediated through the endocannabinoid system. ecronicon.net It has been proposed that 14,15-EET can induce the release of anandamide, which then acts on CB1 receptors to produce its effects. ecronicon.net Additionally, 2-arachidonoylglycerol (B1664049) (2-AG), another major endocannabinoid, can be metabolized to form 2-14,15-EET-G, which shows a high affinity for CB1 receptors. mdpi.com
Attenuation of Neuroinflammation
Inflammation and Immune Response
14,15-EET has demonstrated significant anti-inflammatory properties across a variety of preclinical settings. wikipedia.org Its actions often involve modulating immune cell behavior and the production of inflammatory mediators.
Preclinical studies have consistently highlighted the anti-inflammatory potential of 14,15-EET in diverse disease models. In models of type 2 diabetes, increasing 14,15-EET levels has been shown to alleviate inflammation in metabolic tissues like the liver. mdpi.com Similarly, in animal models of sepsis, stabilizing EETs is associated with reduced systemic inflammation and improved survival. nih.govresearchgate.net Research on acute lung injury (ALI) induced by lipopolysaccharide (LPS) showed that both 11,12-EET and 14,15-EET can suppress inflammatory injury. nih.gov In studies of hepatic diseases such as non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH), EETs, including 14,15-EET, have shown protective effects by reducing liver inflammation. mdpi.commdpi.comnih.govresearchgate.net Furthermore, in arthritis models, EETs exhibit anti-inflammatory properties, and inhibiting their degradation to DHETs has been shown to reverse pain behaviors. mdpi.comnih.govworktribe.comnih.gov
| Pathophysiological Model | Key Research Findings | Reference(s) |
|---|---|---|
| Diabetes | Alleviated hepatic inflammation and reduced production of proinflammatory cytokines in diabetic mice. | mdpi.com |
| Sepsis | Stabilizing EETs reduced the systemic inflammatory response and improved survival in murine sepsis models. | nih.govresearchgate.net |
| Lung Injuries | Attenuated LPS-induced acute lung inflammation and injury in mice. nih.gov Inhibited TNF-α-stimulated inflammation in human bronchi. nih.govnih.gov | nih.govnih.govnih.gov |
| Hepatic Diseases (NAFLD/NASH) | Protected HepG2 cells from palmitic acid-induced inflammation. nih.gov Administration of EET analogues reduced hepatic inflammation induced by a high-fat diet. mdpi.com | mdpi.comnih.gov |
| Arthritis | Inhibition of sEH, which increases EET levels, reversed established pain behaviors in a murine osteoarthritis model. | mdpi.comworktribe.comnih.gov |
14,15-EET influences the function and migration of key immune cells. In the central nervous system, treatment with 14,15-EET has been found to suppress microglia activation in a rat model of stroke. mdpi.comresearchgate.net Microglia, the resident immune cells of the brain, can interact with and influence the response of other immune cells like T cells. elifesciences.orgfrontiersin.org In a rat model of spinal cord injury, inhibiting sEH (and thus increasing EET levels) led to reduced microglia activation and decreased infiltration of neutrophils and T lymphocytes. mdpi.com Intriguingly, some research has shown that 14,15-EET can also induce neutrophil infiltration in the context of tumor metastasis by prompting tumor cells to release chemoattractants. nih.govresearchgate.net This suggests that the effect of 14,15-EET on immune cell migration can be context-dependent.
| Immune Cell Type | Effect | Model System | Reference(s) |
|---|---|---|---|
| Microglia | Suppressed activation | Rat model of middle cerebral artery occlusion (MCAO) | mdpi.comresearchgate.net |
| Neutrophils | Decreased infiltration | Rat model of spinal cord injury (via sEH inhibition) | mdpi.com |
| Neutrophils | Induced infiltration | Mouse model of dormant micrometastases | nih.govresearchgate.net |
| T Cells | Decreased infiltration | Rat model of spinal cord injury (via sEH inhibition) | mdpi.com |
The anti-inflammatory actions of 14,15-EET are partly mediated by its ability to regulate the production of cytokines and chemokines, which are signaling proteins that orchestrate inflammatory responses. In LPS-challenged murine macrophages, 14,15-EET treatment suppressed the expression of pro-inflammatory cytokines such as IL-1β and TNF-α. mdpi.comnih.gov In human HepG2 cells, 14,15-EET also decreased the production of pro-inflammatory cytokines like TNFα, IL-1β, and IL-6 induced by palmitic acid. mdpi.com However, in a cancer metastasis model, 14,15-EET was shown to induce the expression of human IL-8 and its murine functional analog, CXCL15, in tumor cells. nih.govresearchgate.net This induction was mediated by the activation of STAT3 and JNK signaling pathways and was responsible for recruiting neutrophils to the metastatic site. nih.gov
| Cytokine/Chemokine | Effect | Model System | Reference(s) |
|---|---|---|---|
| IL-1β, TNF-α | Suppressed expression | LPS-challenged RAW264.7 murine macrophages | mdpi.comnih.gov |
| TNFα, IL-1β, IL-6 | Decreased production | Palmitic acid-treated HepG2 cells | mdpi.com |
| IL-8 (human) / CXCL15 (murine) | Induced expression | Human (HepG2, MCF-7) and mouse (B16F0) tumor cells | nih.govresearchgate.net |
Modulation of Immune Cell Function (e.g., microglia activation, neutrophil and T cell infiltration)
Other Preclinical Physiological Contexts
Beyond inflammation, 14,15-EET is implicated in crucial metabolic regulatory pathways, particularly those related to glucose homeostasis and insulin (B600854) signaling.
The pancreatic β-cell is responsible for producing and secreting insulin to maintain normal blood glucose levels. wikipedia.orgsochob.cl Preclinical studies suggest a role for EETs in β-cell function and survival. While one early study in isolated rat islets found that 5,6-EET, but not 14,15-EET, directly stimulated insulin release, it did note that 14,15-EET might promote glucagon (B607659) production. nih.govmdpi.comresearchgate.net More recent research has focused on the protective effects of EETs. In a rat β-cell line (BRIN-BD11), treatment with a mixture of EETs, including 14,15-EET, protected the cells from death induced by pro-inflammatory cytokines. mdpi.comworktribe.comnih.gov This protective effect was associated with a reduction in NF-κB activation, a key pathway in inflammatory cell death. mdpi.comworktribe.com Increasing EET levels by inhibiting their degradation has been proposed as a potential strategy to improve β-cell function and reduce their destruction in diabetes. nih.gov
| Effect | Key Research Findings | Model System | Reference(s) |
|---|---|---|---|
| Insulin Secretion | Did not directly stimulate insulin release but was suggested to promote glucagon production. | Isolated rat islets | nih.govmdpi.comresearchgate.net |
| Cell Survival | Attenuated cytokine-mediated cell death and reduced caspase activation. | Rat β-cell line (BRIN-BD11) | mdpi.comworktribe.comnih.gov |
| Anti-inflammatory | Reduced cytokine-induced NF-κB activation. | Rat β-cell line (BRIN-BD11) | mdpi.comworktribe.com |
The liver plays a central role in maintaining glucose balance, and its sensitivity to insulin is critical. Several studies indicate that EETs, including 14,15-EET, are positive modulators of hepatic insulin signaling. nih.gov In mouse models of insulin resistance, administration of an EET analog improved glucose tolerance and enhanced hepatic insulin signaling. wikipedia.orgnih.gov This was associated with decreased expression of genes for glucose production (gluconeogenesis) and increased expression of genes for glucose storage (glycogenesis). nih.gov Mechanistically, EETs appear to enhance insulin signaling at the level of the protein kinase Akt without affecting the phosphorylation of the insulin receptor itself. nih.gov Furthermore, EET analogs have been shown to restore insulin sensitivity in isolated primary hepatocytes from genetically insulin-resistant mice by enhancing the retention of the insulin receptor on the cell membrane, thereby potentiating its activation. researchgate.netnih.gov In vitro studies using HepG2 cells also show that EETs can improve insulin signaling and protect against palmitate-induced insulin resistance. mdpi.comnih.gov
| Effect | Key Research Findings | Model System | Reference(s) |
|---|---|---|---|
| Improved Insulin Sensitivity | EET analog treatment improved glucose tolerance and enhanced hepatic insulin signaling. | Insulin-resistant Cyp2c44-/- mice | nih.gov |
| Enhanced Signaling Cascade | Enhanced insulin-induced Akt phosphorylation without affecting insulin receptor phosphorylation. | Primary mouse hepatocytes | nih.gov |
| Receptor Stabilization | Enhanced the retention of the activated insulin receptor on the liver plasma membrane. | Primary hepatocytes from Cyp2c44-/- mice | nih.gov |
| Gene Expression | Decreased expression of gluconeogenic genes and increased expression of glycogenic genes. | Insulin-resistant Cyp2c44-/- mice | nih.gov |
| Protection from Resistance | Attenuated palmitate-induced insulin resistance. | HepG2 cells | nih.gov |
Role in Organ and Tissue Regeneration (e.g., liver regeneration in animal models)
Epoxyeicosatrienoic acids (EETs), including 14(15)-EET, have been identified as significant lipid mediators that promote the regeneration of organs and tissues. researchgate.netacs.org Preclinical studies, particularly in animal models of liver regeneration, have demonstrated a pivotal role for 14(15)-EET in stimulating tissue repair and growth. nih.govnih.gov
Following a partial hepatectomy in mice, plasma levels of several EETs, notably 14(15)-EET, are significantly elevated. researchgate.netnih.gov A similar increase in 14(15)-EET levels has been observed in human donors after living-related donor liver resections. researchgate.netnih.gov This endogenous response suggests a functional role for EETs in the regenerative process.
Experimental administration of 14(15)-EET in animal models has confirmed its pro-regenerative capabilities. Systemic infusion of 14(15)-EET into mice following partial hepatectomy significantly accelerated liver regeneration, as evidenced by an increased liver-to-body weight ratio compared to vehicle-treated controls. nih.govresearchgate.net The mechanism underlying this effect is linked to the stimulation of angiogenesis, a critical component of tissue regeneration. nih.gov 14(15)-EET has been shown to increase the production of Vascular Endothelial Growth Factor (VEGF) in regenerating livers. nih.govresearchgate.net The source of this VEGF includes sinusoidal and venous endothelial cells as well as hepatocytes. researchgate.netnih.gov The importance of this pathway was highlighted in studies where the depletion of VEGF suppressed the pro-regenerative effects of EETs. nih.govresearchgate.net
Conversely, blocking the action of EETs impairs regeneration. The administration of 14,15-epoxyeicosa-5(Z)-enoic acid (14,15-EEZE), an antagonist of EETs, resulted in reduced liver regeneration in mice after partial hepatectomy, further substantiating the essential role of endogenous EETs in this process. nih.govresearchgate.net
Table 1: Research Findings on the Role of 14(15)-EET in Liver Regeneration in Animal Models
| Animal Model | Experimental Approach | Key Findings | Mechanism of Action | Reference(s) |
|---|---|---|---|---|
| Mouse (Partial Hepatectomy) | Measurement of endogenous EETs | Plasma 14,15-EET levels were elevated 12 hours after surgery. | Suggests an endogenous role in the initial phase of regeneration. | nih.gov, researchgate.net |
| Mouse (Partial Hepatectomy) | Systemic administration of 14,15-EET | Significantly increased the liver/body weight ratio by 46% compared to vehicle. | Stimulates liver regrowth. | nih.gov |
| Mouse (VEGF-LacZ transgenic) | Systemic administration of 14,15-EET | Increased expression of VEGF (indicated by β-galactosidase staining) in liver sinusoidal endothelial cells and hepatocytes. | Promotes angiogenesis by upregulating VEGF. | nih.gov, researchgate.net |
| Mouse (Partial Hepatectomy) | Administration of EET antagonist (14,15-EEZE) | Inhibited and reduced liver regeneration. | Confirms that EET signaling is necessary for normal liver regeneration. | nih.gov, researchgate.net |
Effects on Cellular Proliferation and Apoptosis in Preclinical Models
In addition to its role in organ regeneration, 14(15)-EET is a significant modulator of fundamental cellular processes, including proliferation and apoptosis. nih.gov These effects are observed across various cell types in preclinical models and are mediated through multiple signaling pathways.
Effects on Cellular Proliferation 14(15)-EET generally acts as a mitogenic agent, promoting cell proliferation in diverse cell lines. In endothelial cells, 14(15)-EET stimulates proliferation, a key step in angiogenesis. jci.orgahajournals.org This effect is linked to the activation of several signaling cascades, including the phosphatidylinositol 3-kinase (PI3K)/Akt pathway and the mitogen-activated protein kinase (MAPK) pathway. ahajournals.org Activation of these pathways leads to increased expression of cyclin D1, a critical regulator of the G1 phase of the cell cycle, thereby driving cells to divide. ahajournals.orgd-nb.info
In human tongue carcinoma cells (Tca-8113), 14,15-EET was found to stimulate cell proliferation and increase the percentage of cells in the S-G2-M phase of the cell cycle. nih.gov This proliferative effect was associated with the activation of the epidermal growth factor receptor (EGFR), extracellular signal-regulated kinase (ERK), and PI3K/Akt pathways. nih.gov Similarly, in breast cancer cells, 14(15)-EET promotes mitosis and anchorage-dependent growth, an effect mediated through the STAT3 signaling pathway. medchemexpress.com However, in some contexts, such as in vascular smooth muscle cells, EETs have been shown to inhibit proliferation, suggesting that their effects can be cell-type specific. pnas.org
Effects on Apoptosis 14(15)-EET exhibits potent anti-apoptotic, or cell-protective, effects in a variety of preclinical models of cellular stress and injury. In a model of ischemia/reperfusion-induced acute kidney injury, 14(15)-EET dose-dependently inhibited hypoxia/reoxygenation-induced apoptosis in murine renal tubular epithelial cells. pnas.org This protective action was associated with the phosphorylation and inactivation of glycogen (B147801) synthase kinase 3β (GSK3β), a pro-apoptotic kinase. pnas.org
Similarly, in pulmonary artery endothelial cells, 14,15-EET significantly protected against apoptosis induced by the pro-inflammatory cytokine tumor necrosis factor-alpha (TNF-α). spandidos-publications.com The mechanism for this protection involved the activation of the PI3K/Akt and ERK signaling pathways and the modulation of Bcl-2 family proteins, leading to an increase in anti-apoptotic proteins (Bcl-2, Bcl-xL) and a decrease in pro-apoptotic proteins (Bax). spandidos-publications.com Furthermore, 14(15)-EET was shown to suppress cigarette smoke extract-induced apoptosis in human bronchial epithelial cells by attenuating endoplasmic reticulum stress and inhibiting the p38 and JNK MAPK pathways. karger.com
Table 2: Effects of 14(15)-EET on Cellular Proliferation and Apoptosis in Preclinical Models
| Cell Type/Model | Effect | Key Signaling Pathways Implicated | Reference(s) |
|---|---|---|---|
| Human Breast Cancer Cells | Pro-proliferative | STAT3 | medchemexpress.com |
| Murine Endothelial Cells | Pro-proliferative | PI3K/Akt | ahajournals.org |
| Human Tongue Carcinoma Cells (Tca-8113) | Pro-proliferative | EGFR, ERK, PI3K/Akt | nih.gov |
| Human Endothelial Cells | Pro-proliferative | JNK, Cyclin D1 | d-nb.info |
| Human Vascular Smooth Muscle Cells | Anti-proliferative | Cyclin D1, Cyclin E | pnas.org |
| Murine Renal Tubular Epithelial Cells | Anti-apoptotic | GSK3β phosphorylation | pnas.org |
| Porcine Pulmonary Artery Endothelial Cells | Anti-apoptotic | PI3K/Akt, ERK, Bcl-2 family proteins | spandidos-publications.com |
| Human Bronchial Epithelial Cells | Anti-apoptotic | p38 MAPK, JNK, Endoplasmic Reticulum Stress | karger.com |
| Pig Kidney Epithelial Cells (LLCPKc14) | Anti-apoptotic | Not specified | frontiersin.org |
Analytical Methodologies and Application of ± 14 15 Eet D11 in Research
Significance of Isotopically Labeled Standards in Lipidomics and Metabolomics
In the fields of lipidomics and metabolomics, the accurate quantification of endogenous molecules is paramount to understanding complex biological processes. Isotopically labeled standards, such as (±)14(15)-epoxyeicosatrienoic acid-d11 ((±)14(15)-EET-d11), are indispensable tools for achieving this accuracy. acanthusresearch.com Stable isotope-labeled (SIL) standards are compounds where one or more atoms have been replaced by their stable, non-radioactive isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N). acanthusresearch.com
The fundamental advantage of using a SIL standard is that its physical and chemical properties are nearly identical to those of the unlabeled analyte of interest. caymanchem.comjst.go.jp This similarity ensures that the standard and the analyte behave in the same manner during every step of the analytical process, including extraction, derivatization, and chromatographic separation. caymanchem.com Consequently, any loss of the analyte during sample preparation is mirrored by a proportional loss of the SIL standard. caymanchem.com By adding a known quantity of the SIL standard to the sample at the earliest stage of preparation, a fixed ratio between the standard and the endogenous analyte is established. caymanchem.com This ratio remains constant throughout the procedure, allowing it to correct for variability in sample recovery and matrix effects during mass spectrometric analysis. acanthusresearch.comscispace.com This stable isotope dilution method is recognized as one of the most specific and sensitive techniques for the analysis of lipids like eicosanoids. nih.gov The use of SIL standards significantly improves the precision, accuracy, and reproducibility of quantitative bioanalysis compared to methods relying on structural analogs as internal standards. acanthusresearch.comscispace.com
Application in Mass Spectrometry-Based Quantification
This compound is specifically designed for use as an internal standard in mass spectrometry (MS)-based methods to quantify its unlabeled counterpart, (±)14(15)-EET. labscoop.comcaymanchem.com Mass spectrometry is a powerful analytical technique valued for its sensitivity, specificity, and ability to analyze multiple compounds in a single run. isotope.com The higher mass of the deuterated standard allows it to be distinguished from the endogenous analyte by the mass spectrometer, while its identical chemical behavior ensures reliable quantification. acanthusresearch.comjst.go.jp
Gas chromatography-mass spectrometry has been a longstanding technique for eicosanoid analysis. ub.edu For analysis by GC-MS, EETs often require derivatization to increase their volatility and thermal stability. ub.edu A common procedure involves converting the EETs into pentafluorobenzyl (PFB) esters. nih.govwashington.edu
In a typical GC-MS method, this compound is added to the sample as an internal standard before extraction and derivatization. washington.edu During analysis, specific mass-to-charge (m/z) ions are monitored for both the endogenous analyte and the deuterated standard. For example, when analyzing PFB-derivatized EETs, the ion m/z 319 might be monitored for endogenous 14(15)-EET, while m/z 327 would be monitored for a d8-labeled EET standard. nih.gov Similarly, for the analysis of the metabolite 14,15-dihydroxyeicosatrienoic acid (DHET), ions m/z 481 (endogenous) and m/z 492 (d11-labeled) can be monitored after derivatization. nih.gov The ratio of the peak areas of the endogenous analyte to the internal standard is then used to calculate the concentration of the analyte based on a calibration curve.
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is currently the most prevalent method for eicosanoid analysis due to its high sensitivity, specificity, and reduced need for complex derivatization compared to GC-MS. nih.govub.edu this compound is widely used as an internal standard in a variety of LC-MS/MS methods for the quantification of eicosanoids in diverse biological matrices. labscoop.comcaymanchem.commdpi.com
In these methods, a technique called multiple reaction monitoring (MRM) is often employed, where specific precursor-to-product ion transitions are monitored for each analyte and its corresponding internal standard. semanticscholar.org For instance, in an ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) method, the m/z transition of 319→219 was used for 14,15-EET, while the transition 330→268 was monitored for the 14,15-EET-d11 internal standard. chapman.edu The use of this compound has been documented in numerous studies profiling eicosanoids in various cell and tissue samples, demonstrating its critical role in ensuring reliable quantification. mdpi.comsemanticscholar.orgchapman.edu One study noted, however, that a higher concentration of 14,15-EET-d11 was necessary for its use as an internal standard in their specific LC/MS setup to achieve sufficient sensitivity. mdpi.comsemanticscholar.org
Gas Chromatography-Mass Spectrometry (GC-MS) Applications
Use as an Internal Standard for Endogenous 14(15)-EET and its Metabolites (e.g., 14(15)-DHET)
The primary application of this compound is to serve as an internal standard for the accurate quantification of endogenous 14(15)-EET. caymanchem.com However, the utility of deuterated standards often extends to related metabolites. The ideal scenario is to use a dedicated isotopically labeled internal standard for each analyte being measured. jst.go.jp Therefore, for the quantification of 14(15)-DHET, the diol metabolite of 14(15)-EET, the corresponding deuterated standard (±)14(15)-DiHET-d11 is the preferred internal standard. caymanchem.com
In practice, due to commercial availability or cost, a single deuterated standard may be used to quantify several related analytes, provided the method is properly validated. lipidmaps.orgmdpi.com For example, studies have reported using 14,15-EET-d11 as an internal standard for other EET regioisomers like 5,6-EET, in addition to 14,15-EET itself. chapman.edu Similarly, the deuterated metabolite, 14,15-DHET-d11, has been used as a standard for quantifying not only 14,15-DHET but also other DHET regioisomers (5,6-DHET, 8,9-DHET, and 11,12-DHET) and even the parent epoxides like 14(15)-EET in some applications. chapman.edunih.gov This approach relies on the assumption that the physicochemical properties and ionization efficiencies are very similar among the isomers.
| Analyte | Internal Standard Used in Studies |
| 14(15)-EET | This compound chapman.edu |
| 5,6-EET | This compound chapman.edu |
| 14(15)-DHET | (±)14(15)-DHET-d11 chapman.edu |
| 11,12-DHET | (±)14(15)-DHET-d11 chapman.edu |
| 8,9-DHET | (±)14(15)-DHET-d11 chapman.edu |
| 5,6-DHET | (±)14(15)-DHET-d11 chapman.edu |
This table provides examples of how this compound and its corresponding diol standard are used in published analytical methods.
Methodological Considerations for Lipid Extraction and Sample Preparation
The sample preparation stage, which involves extracting lipids from their biological matrix, is a critical step where analyte loss can occur. sannova.net A key principle when using an internal standard like this compound is to add it to the sample as early as possible. caymanchem.com This ensures that the standard experiences the same processing conditions as the endogenous analyte, thereby accurately correcting for any extraction inefficiencies or degradation. caymanchem.com
Several extraction techniques are employed for eicosanoids. researchgate.net
Liquid-Liquid Extraction (LLE): This classic method uses immiscible organic solvents to extract lipids. For instance, urine samples spiked with d11-labeled EETs and DHETs have been extracted using a mixture of hexane (B92381) and ethyl acetate. nih.gov While effective, LLE can sometimes result in poor recovery for more hydrophilic eicosanoids. researchgate.net
Solid-Phase Extraction (SPE): This is a widely used and often preferred method for cleaning up and concentrating eicosanoids from complex samples like plasma or tissue homogenates. lipidmaps.orgresearchgate.net After adding the internal standard, the sample is loaded onto an SPE column (e.g., Strata-X or HLB). The column selectively retains the analytes, which are then washed to remove impurities and finally eluted with an organic solvent like methanol. lipidmaps.orgresearchgate.net SPE often provides cleaner extracts and better recovery compared to other methods. researchgate.net
Protein Precipitation (PP): This method, often using a solvent like methanol, is a simpler way to remove proteins from the sample but may not provide sufficient cleanup for sensitive LC-MS/MS analysis, failing to meet the required quantitation limits for low-concentration eicosanoids. researchgate.net
The choice of extraction method depends on the biological matrix, the specific analytes of interest, and the sensitivity required for the analysis.
Quantitative Reproducibility and Validation in Preclinical Studies
To ensure that an analytical method is reliable and fit for its intended purpose, it must undergo rigorous validation. europa.eu The use of this compound and other SIL standards is central to achieving the high degree of reproducibility and accuracy required in preclinical research. jst.go.jp Method validation assesses several key parameters as outlined by regulatory guidelines like the ICH Q2(R2). europa.euamsbiopharma.com
Key Validation Parameters:
Accuracy: This is the closeness of the measured value to the true value. It is often assessed by spiking a blank matrix with known concentrations of the analyte and its internal standard and calculating the percent recovery. amsbiopharma.com Studies using deuterated eicosanoids report recovery rates typically between 64.5% and over 100%. researchgate.net
Precision: This measures the degree of scatter between a series of measurements. It is expressed as the relative standard deviation (RSD) or coefficient of variation (CV%). Precision is evaluated at different levels: repeatability (intra-day) and intermediate precision (inter-day). The use of deuterated internal standards significantly reduces variability, with studies reporting inter-day CVs below 15-20%. jst.go.jpresearchgate.net
Linearity and Range: This confirms that the method provides results that are directly proportional to the concentration of the analyte within a specific range. Calibration curves are constructed by plotting the ratio of the analyte peak area to the internal standard peak area against concentration. Correlation coefficients (R²) greater than 0.99 are typically required. semanticscholar.orgresearchgate.net
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy. unodc.org
The following table presents example validation data from a preclinical study using deuterated internal standards for eicosanoid analysis.
| Analyte | Concentration (nmol/L) | Accuracy (%) | Intra-day CV (%) | Inter-day CV (%) |
| 14,15-EET | 50 | 100.0 | 5.2 | 8.8 |
| 200 | 104.7 | 4.8 | 6.5 | |
| 1000 | 102.3 | 2.5 | 5.1 | |
| 14,15-DHET | 50 | 106.3 | 4.9 | 10.1 |
| 200 | 108.9 | 2.7 | 4.9 | |
| 1000 | 104.5 | 2.1 | 8.7 |
Data adapted from a study on the simultaneous determination of EETs and DHETs using LC-MS/MS with corresponding deuterated internal standards. jst.go.jp
These validation data demonstrate the high degree of reproducibility and accuracy afforded by the use of internal standards like this compound in preclinical quantitative studies.
Pharmacological and Genetic Modulation of the Eet Pathway in Preclinical Research
Strategies to Increase Endogenous EET Levels
Elevating the concentration of naturally occurring EETs within the body is a key therapeutic strategy. This can be achieved through genetic manipulation of the enzymes that produce EETs or by pharmacologically preventing their breakdown. frontiersin.org
CYP epoxygenases, such as CYP2J2 and CYP2C8, are the enzymes responsible for synthesizing EETs from arachidonic acid. oncotarget.com Studies have shown that increasing the expression of these enzymes can lead to higher levels of EETs and confer protective effects in various disease models.
CYP2J2: Overexpression of CYP2J2 has been demonstrated to be protective in cardiovascular disease models. nih.gov For instance, in animal models of cardiac injury, increased CYP2J2 expression and subsequent elevation of EET levels have been associated with reduced inflammation and improved heart function. ahajournals.orgaai.org Transgenic mice with cardiac-specific overexpression of CYP2J2 have shown enhanced recovery from ischemic injury. nih.gov
CYP2C8: This enzyme is another important contributor to EET synthesis. Genetic variants in the CYP2C8 gene that affect its function have been linked to the risk of hypertension, highlighting its role in cardiovascular regulation. researchgate.net
While inducing P450 epoxygenases could be a potential strategy, there is currently a lack of small molecules that can selectively induce these enzymes, limiting this approach's immediate therapeutic applicability. researchgate.net
A more widely explored pharmacological approach to increase endogenous EET levels is the inhibition of soluble epoxide hydrolase (sEH). rjptonline.org This enzyme is responsible for the degradation of EETs into their less active diol metabolites, dihydroxyeicosatrienoic acids (DHETs). researchgate.netdovepress.com By blocking sEH, the half-life and concentration of beneficial EETs are increased. nih.gov
Numerous sEH inhibitors (sEHIs) have been developed and tested in preclinical models of various diseases, including hypertension, inflammation, and pain. researchgate.netdovepress.com These inhibitors have consistently shown the ability to increase EET levels and provide therapeutic benefits. rjptonline.org For example, the sEHI AUDA (12-(3-adamantan-1-yl-ureido)-dodecanoic acid) has been shown to be cardioprotective in animal models of ischemia-reperfusion injury by increasing endogenous EET concentrations. nih.gov Another sEHI, APAU, demonstrated cardioprotective effects in hyperglycemic rats. nih.gov The development of sEHIs represents a promising avenue for EET-based therapies, with some compounds having entered clinical trials. frontiersin.org
Genetic Overexpression of CYP Epoxygenases (e.g., CYP2J2, CYP2C8)
Development and Characterization of 14(15)-EET Analogs
Due to the chemical and metabolic instability of natural EETs, which limits their therapeutic potential, researchers have focused on developing stable analogs. frontiersin.orgnih.gov These synthetic compounds are designed to mimic the beneficial effects of 14(15)-EET while being more resistant to degradation. researchgate.net
The design of stable 14(15)-EET analogs involves several key strategies to overcome the limitations of the natural molecule:
Improved Solubility and Stability: Analogs have been developed to have better solubility and resistance to auto-oxidation. frontiersin.org
Resistance to Metabolism: A primary goal is to make the analogs resistant to metabolism by sEH and β-oxidation. researchgate.net This has been achieved by replacing the labile epoxide group with bio-isosteres and modifying the carboxylic acid group. researchgate.netcaymanchem.com For example, substituting the carboxylic acid with a methyl sulfonamide group creates a compound that is not susceptible to β-oxidation or esterification. caymanchem.com
Examples of Analogs:
EET-A: This analog has been shown to reduce weight gain and adipose tissue expansion in diet-induced obese mice. tennessee.edu
EET-B: A stable and orally active 14,15-EET analog that has demonstrated cardioprotective effects in a preclinical model of hypertension. nih.gov
Structure-activity relationship (SAR) studies have been crucial in understanding the structural features of 14(15)-EET that are essential for its biological activity and for designing more potent and specific analogs. nih.govnih.gov
Key findings from SAR studies on 14(15)-EET analogs for vasodilation include: nih.gov
A carbon-1 acidic group is required for activity. nih.gov
The presence of a Δ8 double bond is important for full potency. nih.gov
The stereochemistry of the epoxy group is critical, with the 14(S),15(R)-cis-epoxy group being more potent than the 14(R),15(S)-trans configuration. nih.gov
Replacing the epoxy oxygen with sulfur or nitrogen leads to a loss of activity. nih.gov
These studies have provided a detailed understanding of the pharmacophore of 14(15)-EET, guiding the development of new generations of analogs with improved properties. acs.orgscispace.com
Design Principles for Metabolically Stable Analogs (e.g., EET-A, EET-B)
Agonists and Antagonists of 14(15)-EET Activity (e.g., 14,15-EEZE)
To further investigate the physiological roles of 14(15)-EET and its signaling pathways, researchers have developed specific agonists and antagonists. nih.gov
Agonists: As discussed in the previous section, stable analogs of 14(15)-EET, such as EET-A and EET-B, act as agonists, mimicking the effects of the endogenous compound. frontiersin.orgnih.gov Another example is 14,15-EE-8(Z)-E, which shows potent vasodilator activity similar to 14(15)-EET. caymanchem.com
Antagonists: The development of specific antagonists has been instrumental in confirming the role of EETs in various physiological processes. nih.gov
14,15-EEZE (14,15-epoxyeicosa-5(Z)-enoic acid): This compound is a well-characterized antagonist of EETs. ahajournals.orgcaymanchem.com It has been shown to block the vasodilator effects of all four EET regioisomers. ahajournals.org 14,15-EEZE has been used in numerous studies to inhibit the actions of both exogenously applied and endogenously produced EETs, thereby helping to elucidate their signaling pathways. nih.govkarger.com For example, it has been shown to block EET-induced relaxations in coronary arteries and inhibit the protective effects of 14,15-EET against cell apoptosis. ahajournals.orgkarger.com
14,15-EEZE-mSI (14,15-epoxyeicosa-5(Z)-enoic-methylsulfonylimide): This is another analog that acts as a regioisomer-specific EET antagonist, inhibiting the relaxations induced by 14,15-EET and 5,6-EET. ahajournals.orgnih.gov
Preclinical Efficacy Studies of 14(15)-EET Modulators in Disease Models
Epoxyeicosatrienoic acids (EETs) are signaling molecules derived from arachidonic acid that possess a range of biological activities, including vasodilation, anti-inflammatory effects, and anti-fibrotic properties. nih.govwikipedia.org Among the four regioisomers, 14(15)-EET has been a significant focus of preclinical research. However, the therapeutic utility of endogenous EETs is limited by their rapid metabolism by the soluble epoxide hydrolase (sEH) enzyme into less active dihydroxyeicosatrienoic acids (DHETs). wikipedia.orgahajournals.org This has spurred the development of modulators that enhance the EET pathway, primarily through sEH inhibition or the creation of stable, metabolically resistant 14(15)-EET analogs. nih.govresearchgate.net These modulators have been evaluated in numerous preclinical models of human disease.
Hypertension Models (e.g., Dahl Salt-Sensitive Rats, Angiotensin II Hypertension)
Modulators of the 14(15)-EET pathway have demonstrated significant efficacy in various preclinical models of hypertension. These studies show that enhancing 14(15)-EET signaling can lower blood pressure and protect against hypertension-induced end-organ damage, primarily through vasodilation and improved endothelial function. researchgate.netresearchgate.net
In angiotensin II (Ang II)-induced hypertension, a model characterized by vasoconstriction and inflammation, 14(15)-EET analogs have shown potent anti-hypertensive effects. ahajournals.org For example, the oral administration of the 14,15-EET analog EET-B in a rat model of Ang II hypertension resulted in a 30 mmHg reduction in blood pressure after a two-week treatment period. nih.gov This was accompanied by a significant improvement in vascular function; EET-B treatment restored the impaired acetylcholine-induced relaxation of mesenteric resistance arteries, a key indicator of improved endothelial health. nih.gov Similarly, another analog, EET-A, has been shown to lower blood pressure and improve endothelial function in Ang II hypertensive models. nih.govahajournals.org The beneficial vascular effects of these analogs have been confirmed to be EET-mediated, as their vasodilatory actions are blocked by EET antagonists like 14,15-EEZE. nih.govnih.gov
In genetic models of salt-sensitive hypertension, such as the Dahl salt-sensitive (SS) rat, the role of 14(15)-EET modulators is more complex. While these rats exhibit reduced renal epoxygenase activity, suggesting a deficiency in the EET pathway could contribute to their hypertensive phenotype, treatment with the EET analog EET-B did not significantly lower blood pressure. nih.govjci.org This was attributed to the analog's lack of effect on renal sodium excretion in this specific model. nih.gov However, despite the absence of a blood pressure-lowering effect, the analog provided significant kidney protection, reducing glomerular injury, inflammation, and oxidative stress. nih.gov
Table 1: Efficacy of 14(15)-EET Modulators in Preclinical Hypertension Models
| Model | Compound | Key Findings | Reference(s) |
|---|---|---|---|
| Angiotensin II-Induced Hypertension (Rat) | EET-B (14,15-EET Analog) | Lowered blood pressure by 30 mmHg after 14 days. Improved vasodilation of mesenteric resistance arteries. | nih.gov |
| Angiotensin II-Induced Hypertension (Rat) | EET-A (14,15-EET Analog) | Lowered blood pressure. Improved mesenteric artery endothelial function. Inhibited ENaC to promote sodium excretion. | ahajournals.org |
| Dahl Salt-Sensitive Rat (High Salt Diet) | EET-B (14,15-EET Analog) | Did not lower blood pressure. Significantly reduced glomerular injury, plasma creatinine (B1669602), and BUN. Reduced renal inflammation and oxidative stress. | nih.gov |
| Spontaneously Hypertensive Rat (SHR) | EET-A (14,15-EET Analog) | Possesses antihypertensive properties. | frontiersin.org |
Kidney Injury Models (e.g., UUO, ischemia-reperfusion)
The renoprotective effects of modulating the 14(15)-EET pathway are well-documented in preclinical models of both acute and chronic kidney injury. nih.govresearchgate.net These studies highlight the ability of 14(15)-EET and its analogs to mitigate inflammation, apoptosis, and fibrosis, which are key pathological processes in kidney disease progression. nih.gov
In the unilateral ureteral obstruction (UUO) model, which induces robust renal fibrosis, administration of either native 14,15-EET or its synthetic analog EET-A provided significant protection. frontiersin.org In UUO mice, both compounds prevented renal dysfunction and reduced renal collagen accumulation by approximately 50%. frontiersin.org The underlying mechanism for this anti-fibrotic effect involves the attenuation of the epithelial-to-mesenchymal transition (EMT), a process where epithelial cells acquire fibroblast-like properties. frontiersin.orgresearchgate.netahajournals.org
In models of ischemia-reperfusion (I/R) injury, a common cause of acute kidney injury (AKI), enhancing 14(15)-EET signaling has been shown to be highly beneficial. mdc-berlin.depnas.org In a rat model of I/R-induced AKI, a synthetic 14,15-EET analogue administered prior to the ischemic event improved renal reoxygenation, reduced tubular apoptosis, attenuated inflammatory cell infiltration, and significantly blunted the fall in creatinine clearance. mdc-berlin.denih.gov Mechanistically, 14,15-EET has been found to exert its protective effects by activating pro-survival signaling pathways, including increasing the phosphorylation of Akt and GSK3β, which helps to inhibit apoptosis. pnas.orgnih.govmdpi.com
Table 2: Efficacy of 14(15)-EET Modulators in Preclinical Kidney Injury Models
| Model | Compound | Key Findings | Reference(s) |
|---|---|---|---|
| Unilateral Ureteral Obstruction (UUO) (Mouse) | 14,15-EET / EET-A | Prevented renal dysfunction and fibrosis. Reduced renal collagen content by ~50%. Attenuated epithelial-to-mesenchymal transition (EMT). | frontiersin.orgahajournals.org |
| Ischemia-Reperfusion (I/R) Injury (Rat) | 14,15-EET Analog | Improved renal reoxygenation. Reduced tubular apoptosis and inflammatory cell infiltration. Alleviated the drop in creatinine clearance. Increased phosphorylation of Akt and GSK-3β. | mdc-berlin.denih.gov |
| Ischemia-Reperfusion (I/R) Injury (Mouse) | 14,15-EET | Mitigated I/R kidney injury and prolonged survival. Increased phosphorylation of GSK3β, inhibiting apoptosis. | pnas.orgescholarship.org |
| Cisplatin-Induced Nephrotoxicity (Rat) | EET-A / EET-B | Reduced blood urea (B33335) nitrogen (BUN) and kidney injury molecule-1 (KIM-1). Decreased renal oxidative stress, ER stress, and apoptosis. | nih.gov |
Cardiac Remodeling and Heart Failure Models
Enhancing 14(15)-EET levels has emerged as a promising strategy for protecting the heart from pathological remodeling and the progression to heart failure. frontiersin.org Preclinical studies consistently demonstrate that 14,15-EET and its analogs exert cardioprotective effects by reducing infarct size after ischemia, and by attenuating inflammation, fibrosis, and apoptosis in the heart. mdpi.comfrontiersin.orgcaymanchem.com
In animal models of myocardial infarction (MI) and I/R injury, treatment with 14,15-EET or its analogs significantly reduces the extent of cardiac damage. mdpi.comcaymanchem.com In a canine I/R model, (±)14(15)-EET administration reduced myocardial infarct size as a percentage of the area at risk. caymanchem.com Similar results were observed in a rat model, where 14,15-EET reduced infarct size through the activation of sarcolemmal and mitochondrial KATP channels. mdpi.com Furthermore, studies using mice with genetic deletion of sEH (which increases endogenous EET levels) showed improved recovery of ventricular function and smaller infarct sizes following I/R injury. escholarship.org This protective effect was reversed by the EET antagonist 14,15-EEZE, confirming that the benefit was directly mediated by EETs. escholarship.org
In the context of heart failure, evidence from both human and animal studies suggests that a deficiency in the EET pathway contributes to disease progression. ahajournals.orgmdpi.com In patients with acute decompensated heart failure, a higher ratio of 14,15-DHET to 14,15-EET (indicative of increased EET degradation) was the strongest predictor of one-year mortality. ahajournals.org In a mouse model of heart failure induced by MI, genetic deletion of sEH improved cardiac function and attenuated adverse remodeling, an effect that was abolished by blocking 14,15-EET. ahajournals.org
Table 3: Efficacy of 14(15)-EET Modulators in Preclinical Cardiac Models
| Model | Compound/Approach | Key Findings | Reference(s) |
|---|---|---|---|
| Canine Ischemia-Reperfusion | (±)14(15)-EET | Reduced myocardial infarct size as a percentage of the area at risk. | caymanchem.com |
| Rat Ischemia-Reperfusion | 11,12-EET and 14,15-EET | Significantly reduced myocardial infarct size via activation of KATP channels. | mdpi.com |
| Mouse Myocardial Infarction (MI) | sEH Genetic Deletion (increases 14,15-EET) | Improved heart failure outcomes post-MI. Cardioprotection was abolished by a 14,15-EET blocker. | ahajournals.org |
| Angiotensin II-Induced Cardiac Remodeling (Mouse) | CYP2J2 Overexpression (increases EETs) | Ameliorated cardiac remodeling and reduced NF-κB p65 nuclear translocation. | frontiersin.org |
| Spontaneously Hypertensive Rat | 14,15-EET | Enhanced atrial natriuretic peptide (ANP), contributing to beneficial cardiac effects. | frontiersin.org |
Neurodegenerative Disease Models
The application of EET pathway modulation in neurodegenerative diseases is an emerging area of research. The known anti-inflammatory properties of EETs suggest a potential therapeutic role, as neuroinflammation is a key component in the pathology of diseases like Parkinson's and Alzheimer's. mdpi.comnih.gov
Preclinical evidence, though less extensive than in cardiovascular models, is promising. In a mouse model of Parkinson's disease using the neurotoxin MPTP, the administration of 14,15-EET was found to protect dopaminergic neurons from cell death and led to improved motor performance. nih.gov In vitro studies support these findings, showing that the 14,15-EET regioisomer can increase the viability of neuronal cells challenged with oxidative stress. nih.gov
With respect to Alzheimer's disease, it has been observed that β-amyloid, the primary component of the amyloid plaques found in the brains of Alzheimer's patients, can reduce the synthesis of EETs in cultured hippocampal neurons and astrocytes. nih.gov This finding suggests that a deficit in EET production may contribute to the pathology, and that strategies to inhibit sEH or use EET analogs could hold therapeutic promise by restoring neuroprotective signaling. nih.gov
Considerations for Regiospecific EET Analog Development
The development of clinically viable EET-based therapeutics requires careful consideration of the distinct biological activities of the different EET regioisomers and their metabolic pathways. nih.gov A primary driver for creating synthetic analogs is to overcome the rapid in vivo degradation of natural EETs by sEH, thereby improving their bioavailability and half-life for chronic administration. nih.govresearchgate.net
A critical aspect of analog development is regiospecificity. The four EET regioisomers—5,6-EET, 8,9-EET, 11,12-EET, and 14,15-EET—are not biologically equivalent and can have varying, sometimes opposing, effects in different tissues and disease states. nih.govahajournals.org For example:
Hypertension and Systemic Inflammation: 11,12-EET and 14,15-EET are generally considered the most physiologically active regioisomers for vasodilation and are more efficacious in models of hypertension and chronic kidney disease. nih.gov
Glomerular Disease: In contrast, 8,9-EET and its analogs are effective at protecting the glomerular permeability barrier, an action not shared by 11,12-EET or 14,15-EET analogs. nih.govahajournals.org
Metabolic stability is another key consideration. The sEH enzyme metabolizes 14,15-EET at the highest rate, followed by 11,12-EET and 8,9-EET, while 5,6-EET is a poor substrate. nih.gov Therefore, synthetic analogs, such as EET-A and EET-B, are often designed to mimic the structure of 14,15-EET but incorporate modifications to the epoxide or carboxylic acid groups to resist sEH-mediated hydrolysis and β-oxidation. researchgate.netresearchgate.net
Finally, the development of pharmacological tools like selective EET antagonists (e.g., 14,15-EEZE) has been instrumental. nih.gov These antagonists are crucial for preclinical research to confirm that the observed biological effects of a novel analog are indeed mediated through the intended EET-related pathways. nih.gov This helps establish a clear structure-activity relationship and validates the mechanism of action for potential drug candidates. researchgate.net
Future Directions and Emerging Research Avenues for ± 14 15 Eet Research
Identification and Characterization of Putative EET Receptors
A primary goal in EET research is the definitive identification of its receptors. While EETs are known to exert many of their effects, such as vasodilation and anti-inflammation, through signaling pathways, the specific receptors that initiate these cascades have remained largely elusive. nih.govresearchgate.netnih.gov Evidence strongly suggests the existence of G protein-coupled receptors (GPCRs) for EETs. nih.govresearchgate.netnih.gov Studies have shown that EETs can activate Gαs-coupled pathways, leading to increased intracellular cyclic AMP (cAMP) and subsequent protein kinase A (PKA) activation. nih.govphysiology.orgacs.org
The hunt for these receptors has explored several candidates:
GPR39: A chemoproteomics strategy identified G protein-coupled receptor 39 (GPR39) as a microvascular smooth muscle cell receptor that is antagonistically regulated by 14,15-EET and another eicosanoid, 15-HETE. biorxiv.org This was a significant finding, as GPR39 represents a potential high-affinity receptor for an EET regioisomer. biorxiv.org
Prostanoid Receptors: Significant crosstalk has been observed between EETs and prostanoid receptors. nih.govnih.gov Functional screening of 105 GPCRs revealed that several prostaglandin (B15479496) receptor subtypes, including PTGER2 (EP2), PTGER4 (EP4), and the thromboxane (B8750289) receptor (TP), respond to micromolar concentrations of 14,15-EET. nih.govresearchgate.netnih.gov This suggests that 14,15-EET can act as a low-affinity agonist at these sites, potentially explaining some of its overlapping biological effects with prostaglandins (B1171923). nih.govresearchgate.net
GPR40: Also known as the free fatty acid receptor 1 (FFAR1), GPR40 has been identified as a low-affinity EET receptor in vascular cells. researchgate.net Studies have shown that 14,15-EET can activate GPR40, leading to downstream signaling events. researchgate.net
Despite these advances, a single, high-affinity receptor responsible for all of 14,15-EET's actions has not been found, suggesting that its effects may be mediated by multiple receptors in a tissue- and context-specific manner. nih.govuzh.ch
Elucidating the Role of Stereoisomers in 14(15)-EET Biological Actions
(±)14(15)-EET is a racemic mixture of two enantiomers: 14(R),15(S)-EET and 14(S),15(R)-EET. A growing body of research indicates that these stereoisomers are not biologically equivalent and can exhibit different potencies and even distinct functions. This stereoselectivity is a critical factor in understanding the precise mechanisms of EET signaling.
The production of these enantiomers by CYP epoxygenase enzymes is isoform-specific. For instance, human CYP2C8 and CYP2J2 tend to produce a higher proportion of 14(R),15(S)-EET, while other enzymes may produce different ratios. nih.govcapes.gov.br This differential production implies that the biological response in a given tissue can be influenced by its specific CYP enzyme expression profile.
Key differences in the biological actions of the 14(15)-EET enantiomers have been documented:
Vascular Tone: In bovine coronary arteries, 14(S),15(R)-EET is more potent at inducing vasorelaxation and activating large-conductance calcium-activated potassium (BKCa) channels compared to its 14(R),15(S)-EET counterpart. physiology.orgebi.ac.ukphysiology.org
Receptor Binding: Conversely, 14(R),15(S)-EET has been shown to be a better ligand for high-affinity binding sites on guinea pig mononuclear cells. physiology.org
Enzyme Inhibition: The 14(R),15(S)-EET enantiomer can inhibit cyclooxygenase (COX) activity, a property not shared by 14(S),15(R)-EET. targetmol.com
This evidence underscores the necessity of studying the individual enantiomers to fully dissect the biological roles of 14,15-EET.
Table 1: Comparison of Biological Activities of 14(15)-EET Stereoisomers
| Biological Effect | 14(S),15(R)-EET | 14(R),15(S)-EET | Reference(s) |
|---|---|---|---|
| Vasodilation (Bovine Coronary Artery) | More potent | Less potent | physiology.orgebi.ac.ukphysiology.org |
| BKCa Channel Activation | More potent activator | Less potent activator | physiology.orgebi.ac.uk |
| Binding to Mononuclear Cells | Weaker ligand | Stronger ligand | physiology.org |
| Cyclooxygenase (COX) Inhibition | No inhibition | Inhibits activity | targetmol.com |
Development of Advanced Analytical Techniques for Spatiotemporal EET Profiling
Understanding the precise role of 14,15-EET requires knowing where and when it is produced and how its concentration changes in real-time. This has driven the development of highly sensitive analytical techniques. Due to their low endogenous concentrations and short half-lives, measuring EETs is challenging. researchgate.net
The gold standard for the quantification of EETs is liquid chromatography-tandem mass spectrometry (LC-MS/MS). labscoop.comcaymanchem.com This is where the deuterated compound (±)14(15)-EET-d11 plays an indispensable role. labscoop.comcaymanchem.commedchemexpress.com It is used as an internal standard in GC- or LC-MS analyses. labscoop.comcaymanchem.comcaymanchem.com Because it is chemically identical to the native compound but has a higher mass due to the deuterium (B1214612) atoms, it can be added to a biological sample at a known concentration. By comparing the signal of the native EET to the signal of the deuterated standard, researchers can achieve highly accurate and precise quantification, correcting for any loss of analyte during sample preparation and analysis. medchemexpress.com
Future research aims to move beyond simple quantification in tissue homogenates towards spatiotemporal profiling. This involves developing methods, such as mass spectrometry imaging, that can map the distribution of 14,15-EET within specific regions of a tissue or even within single cells, providing crucial insights into its localized, paracrine signaling functions.
Exploration of Novel Therapeutic Targets within the EET Pathway (strictly preclinical)
The beneficial effects of EETs, including anti-inflammatory, vasodilatory, and organ-protective actions, make the EET pathway an attractive target for therapeutic intervention. alzdiscovery.orgnih.gov Preclinical research is focused on several strategies to harness the power of 14,15-EET.
Table 2: Preclinical Therapeutic Targets in the EET Pathway
| Target | Strategy | Rationale | Preclinical Evidence | Reference(s) |
|---|---|---|---|---|
| Soluble Epoxide Hydrolase (sEH) | Inhibition (sEHIs) | Prevents the degradation of EETs to their less active diols (DHETs), thereby increasing endogenous EET levels. | sEHIs reduce inflammation, lower blood pressure, and protect against cardiac and renal injury in various animal models. | nih.govalzdiscovery.orgnih.govnih.govfrontiersin.orgdovepress.com |
| CYP Epoxygenases (e.g., CYP2J2) | Gene therapy/Induction | Increases the biosynthesis of EETs. | Overexpression of CYP2J2 in cardiomyocytes is cardioprotective in mouse models of myocardial injury. | core.ac.uk |
| EET Receptors (e.g., GPR39) | Agonist/Antagonist Development | Directly modulate EET signaling at the receptor level for more specific effects. | Identification of GPR39 as an EET-responsive receptor provides a concrete target for developing novel therapies. | biorxiv.org |
| EET Analogs | Administration | Use of stable synthetic EET mimetics that resist degradation by sEH. | EET analogs have shown beneficial effects in preclinical models of lupus nephritis and post-myocardial infarction heart failure. | frontiersin.org |
The most advanced of these strategies is the inhibition of soluble epoxide hydrolase (sEH). Numerous preclinical studies have demonstrated the efficacy of sEH inhibitors (sEHIs) in models of hypertension, inflammation, neuropathic pain, and cardiovascular disease. nih.govalzdiscovery.orgnih.govnih.gov By preventing the breakdown of 14,15-EET, sEHIs effectively boost its protective actions. frontiersin.orgdovepress.com
Integration of Omics Technologies (e.g., Proteomics, Transcriptomics) in EET Research
To gain a holistic understanding of the widespread effects of 14,15-EET, researchers are increasingly turning to "omics" technologies. humanspecificresearch.orguninet.edu These approaches, including transcriptomics (studying gene expression) and proteomics (studying protein expression), allow for a global, unbiased view of the cellular changes induced by EET signaling. humanspecificresearch.orgoup.commdpi.com
Transcriptomics: By analyzing changes in messenger RNA (mRNA), transcriptomics can reveal which genes are turned on or off in response to 14,15-EET. For example, studies could identify entire signaling pathways, like the NF-κB inflammatory pathway, that are downregulated by 14,15-EET. mdpi.com Comparative transcriptomic analyses are powerful tools to uncover the genetic basis of cellular responses to EETs. oup.comfrontiersin.orgnih.gov
Proteomics: Proteomics identifies and quantifies the full complement of proteins in a cell or tissue. This can uncover the downstream effectors of EET signaling. For example, a proteomics approach could identify specific cell adhesion molecules or inflammatory cytokines whose expression is reduced by 14,15-EET, confirming transcriptomic data and providing direct evidence of an anti-inflammatory effect.
Integrating these large-scale datasets provides a comprehensive map of the molecular networks regulated by 14,15-EET. uninet.edumdpi.com This systems-level approach is crucial for identifying novel biomarkers, understanding the full spectrum of EET's biological functions, and discovering new therapeutic targets within its pathway. humanspecificresearch.orguninet.eduecetoc.org
Q & A
Q. How can (±)14(15)-EET-d11 be quantified in biological samples, and what methodological considerations are critical for accuracy?
Category: Basic (Analytical Methodology) Answer: this compound is typically quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterated internal standards (e.g., 5(6)-EET-d11, 8(9)-EET-d11) to correct for matrix effects and ionization efficiency. Key steps include:
- Sample preparation: Addition of antioxidant solutions (e.g., triphenylphosphine, butylated hydroxytoluene) to prevent oxidation .
- MRM transitions: Use specific mass-to-charge ratios (e.g., m/z 330.5 → 219.1 for this compound) to enhance selectivity .
- Calibration curves: Validate linearity and limit of detection (LOD) using spiked plasma/serum samples.
Q. Table 1: Key MRM Parameters for this compound Quantification
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Internal Standard |
|---|---|---|---|
| This compound | 330.5 | 219.1 | 14(15)-DHET-d11 |
Q. What is the biological significance of this compound in inflammation studies, and how can its effects be experimentally isolated?
Category: Basic (Biological Role) Answer: this compound, a deuterated analog of endogenous epoxyeicosatrienoic acids (EETs), is used to trace inflammatory pathways (e.g., NF-κB modulation). To isolate its effects:
- Knockout models: Use soluble epoxide hydrolase (sEH)-deficient mice to reduce endogenous EET hydrolysis .
- Dose-response assays: Compare this compound with non-deuterated analogs to assess isotopic stability in vivo.
- Control groups: Include vehicle-treated and sEH inhibitor cohorts to differentiate enzymatic vs. non-enzymatic effects .
Advanced Research Questions
Q. How can conflicting data on this compound’s role in tumor growth be resolved through experimental design?
Category: Advanced (Data Contradiction Analysis) Answer: Discrepancies in tumor studies (e.g., pro- vs. anti-tumor effects) may arise from:
Q. What advanced statistical approaches are recommended for analyzing dose-dependent effects of this compound in complex biological systems?
Category: Advanced (Data Analysis) Answer:
- Multivariate regression: Account for covariates like tissue-specific sEH activity or competing oxylipin pathways.
- Error analysis: Calculate standard deviation error bars and apply t-tests/ANOVA to compare treatment groups .
- Bayesian modeling: Estimate posterior probabilities for dose-response relationships in heterogeneous samples (e.g., human plasma vs. murine models) .
Q. How can this compound’s stability be validated in long-term studies, and what are common pitfalls in experimental reproducibility?
Category: Advanced (Methodological Challenges) Answer:
- Stability assays:
- Reproducibility safeguards:
- Document batch-specific deuterium labeling efficiency (>98% purity).
- Adopt pre-test/post-test designs with blinded data analysis to reduce bias .
Q. What strategies align this compound research with broader theoretical frameworks in lipidomics?
Category: Advanced (Theoretical Integration) Answer:
- Conceptual mapping: Position this compound within CYP450-derived eicosanoid pathways, emphasizing cross-talk with prostaglandins and leukotrienes .
- Comparative studies: Contrast this compound’s effects with other EET regioisomers (e.g., 8,9-EET vs. 14,15-EET) to identify structure-activity relationships .
- Meta-analysis: Synthesize data from multiple studies to resolve context-dependent mechanisms (e.g., vascular vs. immune cell responses) .
Methodological Guidance
3.1 Designing a study to investigate this compound’s pharmacokinetics:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
